CID 132318394
Description
Contextualization of Copper(II) Ethylenediamine (B42938) Complexes in Inorganic Chemistry
Copper(II) ethylenediamine complexes are a well-studied class of coordination compounds in inorganic chemistry. iucr.org Ethylenediamine is a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms, in this case, the nitrogen atoms of its two amino groups. This chelation results in the formation of stable five-membered rings with the copper(II) ion. The coordination of ethylenediamine to copper(II) can result in various complexes, with the most common being bis(ethylenediamine)copper(II) and tris(ethylenediamine)copper(II) species. researchgate.netrsc.org
The study of these complexes is crucial for understanding fundamental concepts such as coordination geometry, isomerism, and the spectrochemical series. The vibrant colors of these complexes, a hallmark of many transition metal compounds, arise from d-d electronic transitions, the energies of which are sensitive to the nature and arrangement of the ligands around the central metal ion. rsc.org Furthermore, copper(II) ethylenediamine complexes have been investigated for their potential applications in various fields, including their use as catalysts and their biological activities. researchgate.netnih.govrsc.orgjocpr.com
Historical Development and Significance of Related Coordination Compounds
The field of coordination chemistry has its roots in the 18th and 19th centuries with the observation of compounds that did not conform to the then-current theories of chemical bonding. wiley-vch.debritannica.com Early examples include Prussian blue, discovered in the early 1700s, and the discovery by B.M. Tassaert in 1798 that ammoniacal solutions of cobalt chloride developed a distinct color. wiley-vch.debritannica.comlibretexts.orglibretexts.org These findings spurred investigations into the nature of these "complex" compounds.
A major breakthrough came with the work of Alfred Werner in the late 19th and early 20th centuries. libretexts.orglibretexts.orgsolubilityofthings.com His coordination theory, for which he was awarded the Nobel Prize in Chemistry in 1913, proposed that metal ions have a primary valence (oxidation state) and a secondary valence (coordination number). libretexts.orglibretexts.orgsolubilityofthings.com This theory successfully explained the existence and properties of numerous coordination compounds, including their stereochemistry. Werner's meticulous experiments with metal-ammine and related complexes laid the groundwork for our modern understanding of coordination chemistry. libretexts.orglibretexts.org
Fundamental Principles Governing the Formation and Stability of Tris(ethylenediamine)copper(II) Sulfate (B86663)
The formation of Tris(ethylenediamine)copper(II) sulfate is governed by the principles of Lewis acid-base chemistry, where the copper(II) ion acts as a Lewis acid (electron pair acceptor) and the ethylenediamine ligands act as Lewis bases (electron pair donors). The reaction typically involves the displacement of weaker ligands, such as water molecules from an aqueous copper(II) sulfate solution, by the stronger ethylenediamine ligands.
The stability of the [Cu(en)₃]²⁺ complex is significantly enhanced by the chelate effect . This thermodynamic principle states that complexes formed with chelating ligands (like ethylenediamine) are more stable than analogous complexes with monodentate ligands (like ammonia). The chelate effect is primarily an entropic effect; the reaction of a hydrated metal ion with three bidentate ligands results in a greater increase in the number of free molecules (and thus greater entropy) than the reaction with six monodentate ligands.
The thermal decomposition of Tris(ethylenediamine)copper(II) sulfate has been studied, showing a stepwise loss of the ethylenediamine ligands. akjournals.com The decomposition proceeds through the formation of bis(ethylenediamine)copper(II) sulfate and subsequently mono(ethylenediamine)copper(II) sulfate before further decomposition to copper oxides and sulfate. akjournals.com
Scope and Significance of Current Research on Tris(ethylenediamine)copper(II) Sulfate
Current research on Tris(ethylenediamine)copper(II) sulfate and related copper(II) ethylenediamine complexes continues to explore their fundamental properties and potential applications. Detailed structural studies at different temperatures have revealed phase transitions and twinning in the solid state, providing deeper insights into the subtle structural dynamics of these complexes. nih.govresearchgate.net For instance, at low temperatures, the symmetry of the complex can be lowered, leading to a more ordered structure. nih.govresearchgate.net
Spectroscopic and electrochemical studies are employed to characterize the electronic structure and redox behavior of these complexes. jocpr.comresearchgate.net The kinetics of formation and dissociation of copper(II)-ethylenediamine complexes in solution are also an active area of investigation, providing valuable data on reaction mechanisms. rsc.org
Furthermore, there is growing interest in the biological activity of copper complexes, including those with ethylenediamine and its derivatives. nih.govrsc.orgrsc.orgisca.me Researchers are synthesizing and characterizing new copper(II) ethylenediamine-based complexes to evaluate their potential as therapeutic or diagnostic agents. isca.metccollege.org These studies often involve detailed characterization using techniques like FTIR and NMR spectroscopy, alongside computational studies to understand their structure-activity relationships. tccollege.org
Physicochemical Properties of Tris(ethylenediamine)copper(II) Sulfate
| Property | Value |
| Molecular Formula | C₆H₂₄CuN₆O₄S |
| Molecular Weight | 347.9 g/mol |
| Appearance | Deep blue to purple crystals |
| Crystal System (Room Temp) | Trigonal |
| Space Group (Room Temp) | P31c |
Crystallographic Data for Tris(ethylenediamine)copper(II) Sulfate at Room Temperature acs.org
| Parameter | Value |
| a (Å) | 8.966 (1) |
| c (Å) | 9.597 (1) |
| Z (molecules per unit cell) | 2 |
| Calculated Density (g/cm³) | 1.688 |
Structure
2D Structure
3D Structure
Properties
InChI |
InChI=1S/C17H20N2O4S/c1-4-5-10-18-24(22,23)12-17(2,3)11-19-15(20)13-8-6-7-9-14(13)16(19)21/h5-9,18H,1,10-12H2,2-3H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBQPCITQVVIJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C(=O)C2=CC=CC=C2C1=O)CS(=O)(=O)NCC=C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Tris Ethylenediamine Copper Ii Sulfate
Optimized Synthetic Pathways and Yield Enhancement Strategies
The traditional synthesis of Tris(ethylenediamine)copper(II) sulfate (B86663) typically involves the reaction of a copper(II) salt, such as copper(II) sulfate, with ethylenediamine (B42938) in an aqueous solution. youtube.comumich.edu However, researchers have explored various advanced methodologies to optimize this process, focusing on improving reaction rates, yields, and the purity of the final product.
Optimization strategies often involve carefully controlling reaction parameters such as pH, temperature, and reactant concentrations. For instance, adjusting the pH of the reaction mixture can influence the complexation equilibrium and prevent the formation of undesired side products. jocpr.com The choice of the copper salt anion (e.g., sulfate, nitrate (B79036), chloride) can also affect the reaction kinetics and the morphology of the resulting crystals. bhu.ac.in
Solvent-Mediated Synthesis Techniques
The solvent plays a crucial role in the synthesis of coordination complexes, influencing not only the solubility of reactants but also the structure and properties of the product. In solvent-mediated synthesis, the choice of solvent is a key parameter for controlling the reaction pathway. For copper(II) ethylenediamine complexes, solvents can affect the coordination environment of the copper ion, leading to different structural outcomes. researchgate.net
The use of specific solvents can direct the self-assembly of the complex, leading to desired crystal morphologies. For example, in the solvothermal synthesis of copper sulfides using an ethylenediamine solvent system, the solvent acts as a structure-directing template. researchgate.net The interaction between the solvent and the complex can be studied using techniques like solvatochromism, which examines the change in color of a substance when dissolved in different solvents, providing insights into the solvent's effect on the electronic structure of the complex. researchgate.net Research on related copper sulfide (B99878) synthesis has shown that solvents like 2-mercaptoethanol (B42355) and ethylene (B1197577) glycol can mediate the reaction at room temperature. acs.org
| Precursor | Solvent System | Temperature (°C) | Time (h) | Product Morphology | Reference |
| Cu(NO₃)₂ | Ethylenediamine | 130 | 12 | Dendritic flower-like | bhu.ac.in |
| CuSO₄ | Ethylenediamine | 130 | 12 | Hexagonal, triangular, spherical | bhu.ac.in |
| CuCl₂ | Ethylenediamine-Water | 150 | - | Hexapetalous snowflake-like | researchgate.net |
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials from solutions at elevated temperatures and pressures. These methods can promote the formation of stable, well-defined crystals and can also lead to novel structures that are not accessible under ambient conditions.
Hydrothermal Synthesis: This technique utilizes water as the solvent at high temperatures and pressures. It has been successfully employed for the synthesis of various copper coordination polymers. For instance, copper(II) coordination polymers have been synthesized by reacting copper(II) sulfate with organic ligands under hydrothermal conditions. rsc.orgresearchgate.net The in-situ hydrothermal synthesis of Cu-SSZ-13 catalysts, using copper precursors like copper(II) sulfate, demonstrates the utility of this method in creating complex materials. mdpi.com Studies on the hydrothermal synthesis of copper borates have also shown the influence of reactant molar ratios on the final product. scispace.com
Solvothermal Synthesis: This method is similar to the hydrothermal technique but employs a non-aqueous solvent. A highly relevant example is the solvothermal synthesis of Tris(ethylenediamine)cobalt(II) sulfate, which is isostructural to the copper complex. This synthesis was achieved by reacting cobalt nitrate, sulfamic acid, and ethylenediamine in ethylene glycol at 453 K for 72 hours. nih.gov This approach suggests a viable pathway for the synthesis of high-purity Tris(ethylenediamine)copper(II) sulfate. Solvothermal methods have also been used to produce novel mixed-valence copper(I)/copper(II) complexes.
| Metal Salt | Ligand/Reagents | Solvent | Temperature (K) | Time (h) | Product | Reference |
| Co(NO₃)₂·6H₂O | NH₂SO₃H, Ethylenediamine | Ethylene Glycol | 453 | 72 | [Co(en)₃]SO₄ | nih.gov |
| CuSO₄·5H₂O | Malic acid, 4,4'-bipyridine | Water/Ethanol (B145695) | 413 | - | [CuᴵCuᴵᴵ₂(mal)(SO₄)(bpy)₂·H₂O]ₙ | |
| CuCl₂·2H₂O | Na₂MoO₄·2H₂O, NaCl, en | Water | 443 | 72 | [Cu(en)MoO₄] | Hydrothermal synthesis of ethylenediamine-containing molybdenum oxides |
Mechanochemical Synthesis Innovations
Mechanochemistry, which involves chemical transformations induced by mechanical energy (e.g., grinding or milling), has emerged as a powerful and often more environmentally friendly alternative to traditional solution-based synthesis. mdpi.com This technique can lead to shorter reaction times, reduced solvent use, and access to novel solid-state structures.
The synthesis of coordination polymers, including copper complexes, has been successfully achieved through mechanochemical methods. For example, porous metal-organic frameworks (MOFs) like copper(II) isonicotinate (B8489971) have been prepared in high yield by briefly milling solid copper(II) acetate (B1210297) monohydrate with the organic ligand. mdpi.com Liquid-assisted grinding (LAG), where a small amount of liquid is added to the solid reactants, can further enhance reaction rates and crystallinity of the product. mdpi.comrsc.org Another related solid-state method is accelerated aging, where solid reactants are mixed and held at a specific humidity and temperature to promote a reaction, which has been used to synthesize Cu(II) coordination polymers. researchgate.net
Green Chemistry Principles in the Synthesis of Coordination Complexes
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of coordination complexes like Tris(ethylenediamine)copper(II) sulfate, these principles are being applied through solvent-free reaction systems and energy-efficient protocols.
Solvent-Free Reaction Systems
Solvent-free synthesis offers significant environmental benefits by eliminating solvent waste and reducing potential hazards associated with volatile organic compounds. Mechanochemical synthesis, as discussed previously, is a primary example of a solvent-free technique. mdpi.comacs.org
Another approach is the use of deep eutectic solvents (DESs), which are mixtures of salts that form a liquid at a much lower temperature than their individual components. DESs are often biodegradable and have low toxicity, making them attractive green alternatives to traditional solvents. researchgate.netfrontiersin.org Furthermore, some reactions can be carried out by simply heating a ground mixture of the solid reactants, as demonstrated in the solvent-free synthesis of the MOF HKUST-1 from copper nitrate and a tricarboxylic acid. acs.org Copper(II) sulfate itself can act as a catalyst in solvent-free acetylation reactions. sigmaaldrich.com
| Reactants | Method | Conditions | Yield | Reference |
| Copper(II) acetate hydrate, Isonicotinic acid | Neat Grinding | 10 min milling | Quantitative | mdpi.com |
| Copper nitrate trihydrate, 1,3,5-benzenetricarboxylic acid | Grinding and Heating | 80°C for 10 h | - | acs.org |
| Malononitrile, Aldehyde, 1,3-dicarbonyl | Ball-milling with Cu₂(NH₂-BDC)₂(DABCO) catalyst | Room temperature, 27 Hz | Good to excellent | nih.gov |
Energy-Efficient Synthesis Protocols
Reducing energy consumption is another key aspect of green chemistry. This can be achieved by developing synthetic methods that proceed at lower temperatures or for shorter durations.
Microwave-assisted synthesis has been shown to significantly reduce reaction times from hours to minutes and improve yields compared to conventional heating methods for the synthesis of copper(II) Schiff base complexes. arcjournals.org The use of microfluidic devices is another innovative approach that can lead to quasi-instantaneous synthesis at room temperature, offering high reaction efficiency. mdpi.com The development of syntheses in deep eutectic solvents can also be highly energy-efficient, with one study reporting a 97% conservation of energy input compared to traditional methods for a copper-based MOF. researchgate.net Electrochemical synthesis represents another energy-efficient route, providing high-purity products with high current efficiency and yield. nih.gov
| Synthesis Method | Key Advantage | Example Application | Reference |
| Microwave Irradiation | Reduced reaction time (hours to minutes), improved yields | Synthesis of Cu(II) Schiff base complexes | arcjournals.org |
| Microfluidic Device | Quasi-instantaneous synthesis at room temperature | Synthesis of amino acid Schiff base copper(II) complexes | mdpi.com |
| Deep Eutectic Solvents | Significant energy conservation (up to 97%) | Synthesis of copper terephthalate (B1205515) MOF | researchgate.net |
| Electrochemical Synthesis | High purity and yield | Synthesis of a mixed-valence copper(I)-copper(II) complex | nih.gov |
Waste Minimization and By-product Utilization
Modern chemical synthesis places a strong emphasis on green chemistry principles, aiming to reduce waste and utilize by-products effectively. researchgate.netroyalsocietypublishing.org In the context of Tris(ethylenediamine)copper(II) sulfate synthesis, which traditionally involves the reaction of a copper(II) salt with ethylenediamine in a solvent, several strategies can be employed to minimize environmental impact.
Solvent-Free and Alternative Solvent Approaches: A significant source of waste in chemical processes is the use of organic solvents. researchgate.net Research into solvent-free synthetic methods, such as mechanochemistry (ball milling), has shown promise for the synthesis of coordination compounds. solubilityofthings.comgoogle.com This technique uses mechanical energy to drive the reaction between solid reactants, eliminating the need for a solvent and often leading to shorter reaction times and less waste. For instance, the synthesis of nickel-ethylenediamine complexes has been successfully achieved through a solvent-free method where liquid ethylenediamine is directly added to nickel salts. mdpi.com A similar approach could be adapted for Tris(ethylenediamine)copper(II) sulfate. Another green approach is the use of water as a solvent, which is non-toxic and environmentally benign. sciepub.com Microwave-assisted synthesis in aqueous or ethanolic solutions also presents a greener alternative, often leading to faster reactions and reduced energy consumption. acs.org
By-product Valorization: The primary by-products in the synthesis of Tris(ethylenediamine)copper(II) sulfate depend on the starting copper salt used. For example, if copper(II) chloride is used, the resulting solution will contain chloride ions. In industrial settings, the valorization of such by-products is crucial for economic and environmental reasons. The field of hydrometallurgy, which deals with the extraction of metals from ores and waste streams, offers potential pathways for the recovery and reuse of any unreacted copper or other metals present in the waste stream. mdpi.comtandfonline.comresearchgate.net For instance, techniques like ion exchange and electrowinning can be employed to recover valuable metals from industrial dust and effluents. csic.es While specific research on the by-products of Tris(ethylenediamine)copper(II) sulfate synthesis is limited, general principles of circular economy in metallurgical industries suggest that the filtrate, after separation of the complex, could be treated to recover any excess reactants or other valuable components.
Influence of Reaction Parameters on Product Purity and Morphology
The physical and chemical properties of a crystalline compound are intrinsically linked to its purity and morphology. In the synthesis of Tris(ethylenediamine)copper(II) sulfate, careful control of reaction parameters is essential to obtain a product with desired characteristics.
Temperature and Pressure Effects on Crystallization
Temperature is a critical parameter that influences both the kinetics of the reaction and the crystallization process. Studies on Tris(ethylenediamine)copper(II) sulfate have shown that its crystal structure can undergo phase transitions at different temperatures. nih.govscience.gov For example, at room temperature, the compound exists in a trigonal crystal system, but at low temperatures, it transitions to a triclinic symmetry. nih.govresearchgate.net The morphology of the crystals is also temperature-dependent. The rate of cooling during crystallization can affect the size and quality of the crystals, with slower cooling generally favoring the formation of larger, more well-defined crystals.
The effect of pressure on the crystallization of coordination compounds can be significant, often leading to changes in the coordination number and crystal structure. mdpi.com Increasing pressure generally favors the formation of more compact crystal structures with higher coordination numbers. mdpi.com While specific high-pressure crystallization studies on Tris(ethylenediamine)copper(II) sulfate are not widely available in the literature, research on other coordination compounds suggests that pressure could be used to access novel polymorphs with different physical properties. researchgate.net Solvothermal and hydrothermal methods, which utilize high temperatures and pressures, are known to produce highly crystalline coordination compounds. solubilityofthings.com
Stoichiometric Control and Ligand-to-Metal Ratios
The stoichiometry of the reactants, particularly the ligand-to-metal ratio, is a fundamental parameter in the synthesis of coordination complexes. In the case of Tris(ethylenediamine)copper(II) sulfate, the desired product contains three ethylenediamine ligands for every copper(II) ion. Using a stoichiometric excess of the ethylenediamine ligand is a common practice to ensure the complete formation of the tris-complex and to drive the reaction to completion. researchgate.net However, the precise ratio can influence the purity of the final product. Insufficient ligand may result in the formation of bis(ethylenediamine)copper(II) complexes, while a large excess might need to be removed from the final product, potentially generating more waste. slideshare.net
The pH of the reaction medium also plays a crucial role, as it affects the protonation state of the ethylenediamine ligand. Ethylenediamine is a base and will be protonated in acidic solutions, which can hinder its ability to coordinate to the copper(II) ion. Therefore, the synthesis is typically carried out under neutral to slightly basic conditions to ensure the availability of the free amine groups for coordination. researchgate.net
Table 1: Effect of Ligand-to-Metal Ratio on Complex Formation
| Ligand:Metal Ratio | Predominant Copper(II)-Ethylenediamine Species | Reference |
| 1:1 | [Cu(en)(H₂O)₄]²⁺ | isca.in |
| 2:1 | [Cu(en)₂(H₂O)₂]²⁺ | isca.in |
| >3:1 | [Cu(en)₃]²⁺ | researchgate.netbrainly.com |
Post-Synthetic Modification Techniques
Post-synthetic modification (PSM) is a powerful strategy to functionalize or alter the properties of a pre-synthesized material without changing its fundamental structure. researchgate.net While PSM is extensively studied in the context of metal-organic frameworks (MOFs), its application to discrete molecular complexes like Tris(ethylenediamine)copper(II) sulfate is less common but conceptually feasible.
One potential avenue for PSM could involve ligand exchange reactions, where one or more of the ethylenediamine ligands are replaced by other ligands. However, given the high stability of the [Cu(en)₃]²⁺ complex, this would likely require harsh reaction conditions. A more plausible approach could be the modification of the complex without breaking the primary coordination sphere. For instance, the amine groups of the coordinated ethylenediamine ligands could potentially undergo reactions with electrophiles, although this has not been specifically reported for this complex.
Another form of post-synthetic modification could involve the interaction of the complex with other molecules or ions through secondary interactions, such as hydrogen bonding. The amine groups of the ethylenediamine ligands can act as hydrogen bond donors, interacting with anions or solvent molecules. nih.gov
Scale-Up Considerations for Industrial and Large-Scale Synthesis
Transitioning a laboratory-scale synthesis to an industrial process requires careful consideration of several factors, including cost-effectiveness, safety, scalability, and product consistency. researchgate.net For the industrial production of copper-ethylenediamine complexes, several aspects are paramount.
Reactor Design and Mixing: Ensuring efficient mixing of the reactants is crucial for achieving a consistent product quality and high yield on a large scale. The choice of reactor type (e.g., batch vs. continuous flow) will depend on the desired production volume and process economics. Continuous flow reactors, for instance, can offer better control over reaction parameters and may be more efficient for large-scale production. nih.gov
Heat Management: The reaction between copper(II) salts and ethylenediamine is exothermic. mdpi.com On a large scale, efficient heat removal is critical to prevent overheating, which could lead to side reactions, decomposition of the product, or safety hazards. The reactor must be equipped with an adequate cooling system.
Crystallization and Product Isolation: Controlling the crystallization process is key to obtaining a product with the desired particle size distribution, morphology, and purity. researchgate.net Industrial crystallization often employs seeding techniques to ensure reproducibility. researchgate.net The choice of filtration and drying equipment will also impact the efficiency of the process and the quality of the final product.
Economic and Environmental Factors: The cost of raw materials, energy consumption, and waste disposal are major economic drivers in industrial synthesis. acs.org The development of a sustainable process that minimizes waste and allows for the recycling of solvents and by-products is therefore highly desirable. acs.org A patent for the industrial-scale synthesis of a related complex, bis(ethylenediamine)copper(II) sulfonate, highlights the use of commercial-grade reagents without further purification to improve cost-efficiency. researchgate.net
Table 2: Key Parameters for Industrial Scale-Up of Coordination Complex Synthesis
| Parameter | Laboratory Scale | Industrial Scale | Considerations for Scale-Up |
| Reactant Purity | High purity reagents | Commercial grade | Cost vs. impact on product purity |
| Solvent | Often high-purity organic solvents | Water or recycled solvents preferred | Cost, safety, and environmental impact |
| Reaction Vessel | Glassware (flasks, beakers) | Large-scale reactors (stainless steel) | Material compatibility, heat transfer, mixing |
| Temperature Control | Heating mantles, ice baths | Jacketed reactors, heat exchangers | Efficient heat removal for exothermic reactions |
| Product Isolation | Buchner funnel filtration | Centrifuges, filter presses | Throughput and efficiency |
| Process Control | Manual | Automated systems (PAT) | Consistency and safety |
Comprehensive Structural Elucidation and Stereochemical Characterization
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray crystallography has been the definitive method for determining the precise solid-state structure of Tris(ethylenediamine)copper(II) sulfate (B86663). These studies have revealed a complex and dynamic structure influenced by temperature and intermolecular forces.
The copper(II) ion in [Cu(en)₃]SO₄ is coordinated by six nitrogen atoms from the three ethylenediamine (B42938) ligands, resulting in an octahedral geometry. However, due to the d⁹ electronic configuration of Cu(II), this octahedron is subject to the Jahn-Teller effect, which leads to a distortion from a perfect octahedral symmetry. At room temperature, this effect is often dynamic, meaning the distortion rapidly reorients, leading to an averaged, apparently regular octahedral structure in some crystallographic analyses with Cu-N bond distances of approximately 2.150 Å. nih.govunh.edu
At low temperatures, the dynamic Jahn-Teller effect becomes static, and the distortion is "frozen" into a specific orientation. Low-temperature crystallographic studies have shown that the complex exhibits an elongated octahedral geometry. Current time information in Tiranë, AL.openmedscience.com This results in two distinct sets of Cu-N bond lengths: four shorter equatorial bonds and two longer axial bonds. For instance, in a low-temperature triclinic phase, two independent [Cu(en)₃]²⁺ cations exist in the asymmetric unit, both displaying this elongated octahedral geometry. Current time information in Tiranë, AL.openmedscience.com In related structures with different anions, similar distortions are observed, with four short Cu-N distances in the range of 2.04-2.09 Å and two long ones in the range of 2.40-2.50 Å. Current time information in Tiranë, AL.
| Parameter | Value (Å) | Description |
| Average Cu-N bond length (Room Temperature) | 2.150 | Reflects a dynamically averaged structure. unh.edu |
| Short Cu-N bond lengths (Low Temperature) | 2.04 - 2.09 | Equatorial bonds in the statically distorted octahedron. Current time information in Tiranë, AL. |
| Long Cu-N bond lengths (Low Temperature) | 2.40 - 2.50 | Axial bonds in the statically distorted octahedron. Current time information in Tiranë, AL. |
Table 1: Selected Bond Parameters for Tris(ethylenediamine)copper(II) Sulfate.
The crystal packing of [Cu(en)₃]SO₄ is significantly influenced by hydrogen bonding between the amine groups of the ethylenediamine ligands and the oxygen atoms of the sulfate anions. Current time information in Tiranë, AL.researchgate.net These N-H···O interactions create a three-dimensional network that holds the complex cations and sulfate anions together in the crystal lattice. Current time information in Tiranë, AL.researchgate.net The arrangement of these interactions is complex, particularly due to the disorder of the sulfate anion at room temperature. Current time information in Tiranë, AL.researchgate.net
The crystal structure of Tris(ethylenediamine)copper(II) sulfate is known to undergo a reversible solid-solid phase transition upon cooling. At room temperature, it often crystallizes in a trigonal space group, such as P1c, where the sulfate anion is severely disordered. Current time information in Tiranë, AL.researchgate.net Upon cooling, the symmetry is lowered. For example, a transition to a triclinic phase has been observed, which involves a doubling of the unit cell volume. Current time information in Tiranë, AL.openmedscience.com This low-temperature phase was refined as a nonmerohedral twin with multiple twin domains. Current time information in Tiranë, AL.openmedscience.com
The sulfate anion plays a critical role in the crystal structure of Tris(ethylenediamine)copper(II) sulfate, primarily through its participation in an extensive and disordered hydrogen-bonding network. Current time information in Tiranë, AL.researchgate.net In the room-temperature trigonal phase, the sulfate anion occupies a site of high symmetry (D₃), which is incompatible with its tetrahedral geometry, leading to significant disorder. Current time information in Tiranë, AL.researchgate.net This disorder in the anion position directly contributes to a disordered three-dimensional hydrogen-bond network, with the N-H atoms of the ethylenediamine ligands acting as donors and the sulfate O atoms as acceptors. Current time information in Tiranë, AL.researchgate.net
Upon cooling and the subsequent phase transition to a lower symmetry space group, the sulfate anion can become ordered. Current time information in Tiranë, AL. This ordering of the anion is coupled with the static distortion of the [Cu(en)₃]²⁺ cation and leads to a more defined, though still complex, hydrogen-bonding arrangement. The nature of the anion has been shown to influence the specific crystal packing and the temperature at which phase transitions occur in related tris(ethylenediamine)metal(II) complexes. chemcd.comrsc.org
Intermolecular Interactions and Packing Arrangements
Solution-State Structural Analysis using Advanced Spectroscopic Techniques
The behavior of Tris(ethylenediamine)copper(II) sulfate in solution is of great interest for understanding its reactivity in chemical reactions. Spectroscopic techniques provide valuable insights into the species present and their dynamic behavior in the solution phase.
Studying paramagnetic complexes like Tris(ethylenediamine)copper(II) sulfate using NMR spectroscopy is challenging due to the presence of the unpaired electron on the Cu(II) center. This unpaired electron leads to significant broadening of NMR signals, often making the spectra difficult to interpret. However, some information can still be gleaned. For instance, ¹H NMR spectra of copper(II) complexes with ethylenediamine have been reported, though the signals are typically broad. chegg.com
The dynamic behavior of the ethylenediamine ligands, such as the puckering of the chelate rings and potential ligand exchange processes, can be inferred from variable-temperature NMR studies, although detailed kinetic analysis is complicated by the paramagnetic line broadening. In general, for paramagnetic complexes, the focus of NMR studies often shifts from precise structural determination to understanding the effects of the paramagnetic center on the ligand environment and the dynamics of the system.
UV-Visible and Near-Infrared (NIR) spectrophotometry are powerful tools for identifying the copper(II) species present in solution. The electronic spectrum of an aqueous solution of Tris(ethylenediamine)copper(II) sulfate is characterized by a broad absorption band in the visible region, which is responsible for its characteristic deep blue or purple color. This band arises from d-d electronic transitions within the copper(II) ion, the energy of which is sensitive to the coordination environment.
For a tetragonally distorted octahedral [Cu(en)₃]²⁺ complex in solution, several d-d transitions are expected. The main absorption band is typically centered around 550-600 nm. In aqueous solutions, the equilibrium between the tris-, bis-, and mono(ethylenediamine)copper(II) complexes, as well as the aquated copper(II) ion, can be studied by observing changes in the position and intensity of this absorption band as the concentration of ethylenediamine is varied. The bis(ethylenediamine)copper(II) complex, [Cu(en)₂(H₂O)₂]²⁺, which has a square-planar arrangement of the four nitrogen atoms with two axial water molecules, exhibits an absorption maximum at a different wavelength, typically around 550 nm. acs.org X-ray diffraction studies on solutions have suggested that in the tris-complex, the equatorial Cu-N bond length is approximately 1.92 Å, while the axial Cu-N distance is around 2.22 Å.
| Species | Approximate λ_max (nm) | Color in Solution |
| [Cu(H₂O)₆]²⁺ | ~810 | Light Blue |
| [Cu(en)(H₂O)₄]²⁺ | ~660 | Blue |
| [Cu(en)₂(H₂O)₂]²⁺ | ~550 | Dark Blue |
| [Cu(en)₃]²⁺ | ~550-600 | Purple |
Table 2: Approximate UV-Visible Absorption Maxima for Copper(II)-Ethylenediamine Complexes in Aqueous Solution.
Multinuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Dynamics
Vibrational Spectroscopy for Ligand Conformation and Bonding Analysis
Vibrational spectroscopy is a non-destructive analytical method that provides detailed information about the functional groups present in a molecule and their chemical environment. researchgate.net By analyzing the vibrational modes of the atoms within the molecule, insights into bond strengths, molecular structure, and conformation can be obtained.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. ijcrt.org The resulting spectrum is a unique "molecular fingerprint" that can be used for identification and structural analysis. For a compound with the formula C₁₇H₂₀N₂O₄S, such as a potential sulfonamide derivative, specific vibrational bands would be expected. nih.govnih.gov
Key functional group absorptions that would be investigated for CID 132318394 include:
N-H Stretching: Typically observed in the 3200-3400 cm⁻¹ region, indicating the presence of amine or amide groups. The precise position and shape of this peak can suggest hydrogen bonding. nih.gov
C-H Stretching: Aromatic and aliphatic C-H stretches appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
C=O Stretching: If an amide or carboxylic acid group is present, a strong absorption would be expected around 1630-1750 cm⁻¹.
S=O Stretching: The sulfonyl group (SO₂) of a sulfonamide gives rise to two characteristic strong bands: an asymmetric stretch typically between 1300-1350 cm⁻¹ and a symmetric stretch between 1140-1180 cm⁻¹.
C-N and C-S Stretching: These vibrations appear in the fingerprint region (below 1500 cm⁻¹) and contribute to the unique pattern of the spectrum.
A hypothetical FT-IR data table for this compound is presented below to illustrate the expected findings.
| Hypothetical Vibrational Frequency (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3350 | Medium | N-H Stretch (Sulfonamide) |
| 3060 | Weak | Aromatic C-H Stretch |
| 2955 | Medium | Aliphatic C-H Stretch |
| 1680 | Strong | C=O Stretch (Amide) |
| 1580 | Medium | C=C Aromatic Ring Stretch |
| 1345 | Strong | Asymmetric SO₂ Stretch |
| 1165 | Strong | Symmetric SO₂ Stretch |
| 830 | Strong | C-H Out-of-Plane Bend (p-substituted ring) |
| Note: This table contains hypothetical data for illustrative purposes only. |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. researchgate.net While FT-IR is sensitive to polar functional groups, Raman spectroscopy provides excellent data for non-polar bonds and symmetric vibrations, making it particularly useful for analyzing aromatic and C-S bonds.
For this compound, Raman spectroscopy would be employed to:
Confirm the presence of the aromatic rings through characteristic C=C stretching and ring-breathing modes.
Analyze the S-N and C-S bonds of the sulfonamide group, which often yield strong Raman signals.
A hypothetical Raman data table for this compound is provided for context.
| Hypothetical Raman Shift (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3065 | Medium | Aromatic C-H Stretch |
| 1610 | Strong | Aromatic Ring Breathing |
| 1125 | Medium | S-N Stretch |
| 1005 | Strong | Symmetric Ring Breathing (Benzene derivative) |
| 780 | Medium | C-S Stretch |
| Note: This table contains hypothetical data for illustrative purposes only. |
Fourier Transform Infrared (FT-IR) Spectroscopy
Chiroptical Spectroscopy for Enantiomeric Purity and Optical Activity
Given the high probability of chiral centers in a molecule of this complexity, chiroptical techniques are essential for confirming its enantiomeric purity and determining its absolute configuration. photophysics.com These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. photophysics.com This technique is highly sensitive to the three-dimensional arrangement of atoms, especially around chromophores (light-absorbing groups). For this compound, the aromatic rings and potentially the amide carbonyl would act as chromophores.
A CD spectrum provides key information:
Confirmation of Chirality: A non-zero CD signal confirms that the molecule is chiral and that one enantiomer is in excess.
Structural Information: The shape and sign of the CD bands (known as Cotton effects) are related to the spatial arrangement of the chromophores. For molecules with multiple chromophores, such as two aromatic rings, the interaction between their transition dipole moments can lead to characteristic "exciton-coupled" CD spectra, which can be used to determine the absolute configuration of the molecule. researchgate.net
Conformational Analysis: Changes in the CD spectrum can indicate conformational changes in the molecule in response to environmental factors like solvent or temperature.
A hypothetical CD spectroscopy data table is shown below.
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |
| 280 | +5,000 |
| 255 | -8,200 |
| 230 | +12,500 |
| Note: This table contains hypothetical data for illustrative purposes only. |
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. chemdiv.com Like CD, ORD is a property of chiral substances. An ORD curve provides information about the absolute configuration and conformation of a molecule. The curve of an ORD spectrum is directly related to the CD spectrum through the Kronig-Kramers relations. While CD spectra are typically measured within the absorption bands of chromophores, ORD can be measured both inside and outside these regions, providing a broader view of the molecule's chiroptical properties.
For this compound, ORD studies would complement CD analysis, providing a cross-validation of the stereochemical assignment. The sign and magnitude of the optical rotation at a specific wavelength (e.g., the sodium D-line at 589 nm) are standard parameters for characterizing chiral compounds.
A hypothetical ORD data table illustrates the expected measurements.
| Wavelength (nm) | Specific Rotation [α] (deg) |
| 589 | +45.5 |
| 436 | +98.2 |
| 365 | +180.1 |
| 313 | +350.5 |
| Note: This table contains hypothetical data for illustrative purposes only. |
Electronic Structure and Advanced Spectroscopic Investigations
Ligand Field Theory and d-Orbital Splitting in Copper(II) Complexes
Ligand Field Theory (LFT) is an extension of crystal field theory and molecular orbital theory used to describe the electronic structure of transition metal complexes. scribd.com For a Cu(II) ion in an ideal octahedral field, the five d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). The d⁹ configuration (t₂g⁶eg³) results in a doubly degenerate electronic ground state because the single unpaired electron can occupy either the dx²-y² or the dz² orbital. wikipedia.orglibretexts.org
This structural distortion has direct spectroscopic consequences. In UV-Visible spectroscopy, the single broad d-d absorption band expected for an octahedral complex often splits into multiple bands, corresponding to the distinct electronic transitions now possible within the split d-orbitals. wikipedia.orglibretexts.org For example, in a tetragonally elongated complex, the following transitions may be observed: d(xz, yz) → d(x²-y²), d(xy) → d(x²-y²), and d(z²) → d(x²-y²).
Experimental studies on copper(II) complexes with pyridine-based ligands, including those with 2-(2-hydroxyethyl)pyridine, confirm the presence of Jahn-Teller distortions. rsc.orgiucr.orgmdpi.com X-ray diffraction studies of related compounds reveal distorted octahedral or square pyramidal geometries with elongated axial bonds. rsc.orgmdpi.com For instance, the hexaaquacopper(II) ion, [Cu(OH₂)₆]²⁺, shows two axial Cu-O bonds at ~2.38 Å and four shorter equatorial bonds at ~1.95 Å. libretexts.org Similarly, studies on a complex with two 2-(hydroxymethyl)pyridine ligands show an elongated octahedron around the copper ion, a clear sign of the Jahn-Teller effect. mdpi.com The electronic spectra for these complexes typically show a broad, asymmetric band in the visible region (around 600-900 nm), which is characteristic of the overlapping d-d transitions in a Jahn-Teller distorted d⁹ system. rsc.org
Jahn-Teller Distortion and its Spectroscopic Manifestations
UV-Visible and Near-Infrared Absorption Spectroscopy for Electronic Transitions
UV-Visible and Near-Infrared (NIR) absorption spectroscopy are powerful techniques for probing the electronic transitions within transition metal complexes. For CID 132318394, the spectra are expected to be dominated by two main types of transitions: ligand-to-metal charge transfer (LMCT) bands in the UV region and d-d transitions in the visible to NIR region. rsc.orgmdpi.com
Charge transfer (CT) transitions involve the movement of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice-versa (MLCT). These transitions are typically much more intense than d-d transitions. For copper(II) complexes, which feature a metal in a relatively high oxidation state, LMCT transitions are common. kudischlab.comresearchgate.net These arise from the excitation of an electron from a ligand orbital to the half-filled d-orbital on the Cu(II) center. kudischlab.com In contrast, MLCT transitions are less common for Cu(II) but can be observed with ligands that have low-lying π* orbitals. researchgate.net In complexes similar to this compound, strong absorption bands in the 200–400 nm range are assigned to LMCT and intra-ligand (π → π*) transitions. rsc.orgunifr.ch
The d-d transitions in copper(II) complexes involve the excitation of an electron between d-orbitals. wisdomlib.orgvaia.com These transitions are formally Laporte-forbidden, resulting in characteristically weak and broad absorption bands. scribd.com For tetragonally distorted Cu(II) complexes, a broad, often asymmetric band is typically observed in the 550-900 nm range. rsc.orgbch.ro This band is a composite of several overlapping transitions between the now non-degenerate d-orbitals. For example, a copper(II) complex with 2-(hydroxyethyl)pyridine exhibits a broad d-d absorption band centered around 844 nm. rsc.org The energy of these transitions is sensitive to the strength of the ligand field; stronger field ligands cause a larger splitting (Δo), shifting the absorption to shorter wavelengths (higher energy). scribd.com
Table 1: Typical Electronic Transitions in Related Copper(II) Complexes
| Complex Type | Transition Type | Wavelength Range (nm) | Assignment | Reference |
|---|---|---|---|---|
| Cu(II)-Pyridine Derivative | d-d | 600 - 900 | 2Eg → 2T2g (in distorted octahedral geometry) | rsc.orgjocpr.com |
| Cu(II)-Pyridine Derivative | LMCT / Intra-ligand | 200 - 400 | π → π* or n → π* | rsc.org |
| Cu(II)-Schiff Base | d-d | 556 - 600 | d-d transitions in square-planar geometry | bch.ro |
Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Transitions
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States and Environments
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, making it particularly well-suited for studying paramagnetic Cu(II) (S=1/2) complexes. libretexts.orgacs.org EPR spectra provide detailed information about the electronic ground state and the local coordination environment of the copper ion. acs.orgresearchgate.net
For Cu(II) complexes, the spectra are typically anisotropic, characterized by different g-values along different molecular axes (gₓ, gᵧ, g_z). libretexts.org In tetragonally distorted complexes, an axial spectrum is often observed with two principal g-values: g∥ (parallel to the main symmetry axis) and g⊥ (perpendicular to the axis). ethz.ch The relative values of g∥ and g⊥ can distinguish between elongated (g∥ > g⊥ > 2.0) and compressed (g⊥ > g∥ > 2.0) geometries. An elongated geometry with a dx²-y² ground state is most common for Cu(II). researchgate.netethz.ch
Furthermore, the interaction of the electron spin with the nuclear spin of copper (I = 3/2) leads to hyperfine splitting, which typically splits the g∥ signal into four lines. libretexts.orgethz.ch Additional splitting, known as superhyperfine splitting, can arise from interactions with ligand nuclei (e.g., ¹⁴N, I=1), providing direct evidence of coordination and information on the covalency of the metal-ligand bond. libretexts.orgzenodo.org For instance, coordination to four equivalent nitrogen atoms would split each copper hyperfine line into a nine-line pattern. libretexts.orgzenodo.org
Table 2: Representative EPR Parameters for Copper(II) Complexes
| Complex Type | Geometry | g-Values | Hyperfine Coupling (A∥) | Ground State | Reference |
|---|---|---|---|---|---|
| Axially Elongated Cu(II) | Tetragonal/Square Pyramidal | g∥ > g⊥ ≈ 2.04 | Typically > 150 x 10⁻⁴ cm⁻¹ | d(x²-y²) | researchgate.netethz.ch |
| Compressed Cu(II) | Tetragonal/Trigonal Bipyramidal | g⊥ > g∥ ≈ 2.0 | Typically < 150 x 10⁻⁴ cm⁻¹ | d(z²) | researchgate.netukri.org |
In-depth Analysis of Compound this compound: A Review of its Electronic and Spectroscopic Characteristics
Initial research indicates a significant lack of publicly available scientific literature detailing the specific electronic and spectroscopic properties of the chemical compound identified by the PubChem this compound. While the compound is listed in chemical databases with a molecular formula of C17H20N2O4S and a molecular weight of 348.4 g/mol , dedicated studies on its advanced spectroscopic investigations as outlined in the query are not present in the accessible scientific domain.
This compound appears to be categorized as a screening compound, which suggests it is part of a larger chemical library used in high-throughput screening assays. Such compounds are often synthesized for broad biological or chemical activity screening, and detailed follow-up studies on their specific physicochemical properties are typically only conducted and published if significant activity is observed.
Consequently, providing a thorough, informative, and scientifically accurate article that strictly adheres to the requested detailed outline on g-anisotropy, hyperfine interactions, spin density distribution, X-ray absorption and photoelectron spectroscopy, and luminescence spectroscopy for this compound is not feasible at this time due to the absence of foundational research data.
Further investigation into this specific compound would require original research to be conducted and published by the scientific community. Until such studies are available, a detailed analysis as requested remains speculative.
Luminescence Spectroscopy and Photophysical Properties
Excited State Dynamics and Lifetimes
Currently, there is no publicly available scientific literature detailing the specific excited state dynamics and lifetimes for the chemical compound with the PubChem Compound Identification (CID) number 132318394. Searches of chemical and spectroscopic databases have not yielded experimental or theoretical data regarding the photophysical properties of this molecule.
Therefore, it is not possible to provide information on its excited state behavior, including processes such as fluorescence, phosphorescence, internal conversion, or intersystem crossing. Similarly, data on the lifetimes of its excited singlet or triplet states are not available.
Further research, including spectroscopic and computational studies, would be required to elucidate the excited state dynamics and lifetimes of this compound.
Theoretical and Computational Chemistry Approaches to Tris Ethylenediamine Copper Ii Sulfate
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Prediction
Density Functional Theory (DFT) has become a important tool for investigating the properties of transition metal complexes like Tris(ethylenediamine)copper(II) Sulfate (B86663) due to its balance of computational cost and accuracy. DFT calculations are instrumental in optimizing the molecular geometry and predicting the electronic structure of the complex.
The accuracy of DFT calculations for copper(II) complexes is highly dependent on the choice of the exchange-correlation functional and the basis set. For transition metals like copper, which have a complex electronic structure, standard functionals may not always be adequate. Hybrid functionals, which mix a portion of Hartree-Fock exact exchange with a DFT exchange-correlation functional, have been shown to provide reliable results for copper(II) complexes. The B3LYP functional is a popular choice and has been used for geometry optimization of copper complexes with amino acid ligands. researchgate.net Other functionals, such as the M06 suite, have also been reported to perform well for transition metal energetics. researchgate.net
The selection of the basis set is equally critical. For the copper atom, basis sets that include polarization and diffuse functions are necessary to accurately describe the electron distribution and bonding. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential is often employed for the copper ion to account for relativistic effects, while basis sets like 6-31G** or def2-TZVP are commonly used for the lighter atoms (C, H, N, O, S). researchgate.netnih.govjocpr.com The choice of basis set can influence the calculated bond lengths and angles, and therefore, care must be taken to select a basis set that provides a balanced description of the entire complex. nih.gov
| Component | Examples | Rationale for Use with Copper(II) Complexes |
|---|---|---|
| Functionals | B3LYP, M06, PBE0, CAM-B3LYP | Hybrid functionals often provide a good balance of accuracy for geometry and electronic properties by incorporating a portion of exact Hartree-Fock exchange, which can be crucial for describing the electronic structure of transition metals. researchgate.netresearchgate.net |
| Basis Sets (Copper) | LANL2DZ, def2-TZVP | Effective core potentials like LANL2DZ account for relativistic effects of the heavy copper atom. jocpr.com Larger basis sets like def2-TZVP offer more flexibility for describing the valence electrons. nih.gov |
| Basis Sets (Ligand Atoms) | 6-31G(d,p), 6-31+G(d,p), def2-TZVP | Pople-style basis sets with polarization (d,p) and diffuse (+) functions are important for accurately describing the geometry and non-covalent interactions of the ethylenediamine (B42938) and sulfate ligands. rsc.org |
Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. For Tris(ethylenediamine)copper(II) Sulfate, TD-DFT calculations can help assign the experimentally observed d-d transitions and charge-transfer bands. jocpr.comscribd.com The calculated excitation energies and oscillator strengths can be compared with experimental UV-Vis spectra to validate the computational model and to gain a deeper understanding of the electronic transitions involved. jocpr.com For instance, TD-DFT calculations on similar copper(II) complexes have been used to elucidate the nature of the electronic transitions responsible for their color. scribd.com
Furthermore, DFT can be employed to calculate vibrational frequencies. These theoretical frequencies, after appropriate scaling, can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes, including the characteristic Cu-N stretching vibrations. jocpr.commdpi.com
Basis Set and Functional Selection for Copper(II) Complexes
Ab Initio Calculations for High-Accuracy Electronic Properties
For a more rigorous treatment of electron correlation, which is significant in copper(II) complexes, ab initio methods beyond DFT are often employed. These methods, while more computationally demanding, can provide benchmark data for electronic properties.
Post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled Cluster (CC) theory account for electron correlation more systematically than DFT. rsc.orgresearchgate.net For open-shell systems like copper(II) complexes, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are particularly powerful. researchgate.netnih.gov These methods are capable of providing a balanced description of both static and dynamic electron correlation, which is crucial for accurately calculating properties like exchange coupling constants in multinuclear copper complexes and for understanding the Jahn-Teller effect in [Cu(en)₃]²⁺. scispace.com The Jahn-Teller theorem is particularly relevant for octahedral copper(II) complexes, predicting a distortion from ideal octahedral symmetry to remove the degeneracy of the e_g orbitals. scispace.com Low-temperature crystal structures of Tris(ethylenediamine)copper(II) sulfate reveal an elongated octahedral geometry due to the Jahn-Teller effect. nih.gov
| Method | Abbreviation | Key Strengths for Copper(II) Systems |
|---|---|---|
| Møller-Plesset Perturbation Theory | MP2 | A computationally efficient way to include dynamic electron correlation, often used as a starting point for more advanced methods. rsc.org |
| Coupled Cluster | CCSD(T) | Considered the "gold standard" for single-reference systems, providing highly accurate energies and properties. rsc.orguni-frankfurt.de |
| Complete Active Space Self-Consistent Field | CASSCF | A multireference method that is essential for describing systems with significant static correlation, such as those with multiple low-lying electronic states. researchgate.netnih.gov |
| Multi-State Second-Order Perturbation Theory | CASPT2 | Adds dynamic correlation on top of a CASSCF calculation, yielding highly accurate electronic energies and properties for multireference systems. researchgate.netnih.gov |
Spin-orbit coupling is a relativistic effect that can be significant for heavier elements like copper and plays a role in determining the magnetic properties of copper(II) complexes, such as the g-tensor in Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govrsc.orgdiva-portal.org Ab initio methods can be used to calculate spin-orbit coupling matrix elements, which are essential for a precise prediction of EPR parameters. nih.govrsc.org The g-tensor values are sensitive to the electronic structure and the covalency of the metal-ligand bonds, making their accurate computation a valuable tool for understanding the bonding in Tris(ethylenediamine)copper(II) Sulfate. nih.gov
Post-Hartree-Fock Methods for Electron Correlation
Molecular Dynamics Simulations for Solution-State Behavior and Ligand Dynamics
While quantum mechanical calculations provide detailed information about the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of the complex in a condensed phase, such as in aqueous solution. nih.govrsc.org MD simulations model the time evolution of a system of atoms and molecules, providing insights into structural dynamics, solvation, and transport properties.
For Tris(ethylenediamine)copper(II) Sulfate in water, MD simulations can be used to study the solvation structure of the [Cu(en)₃]²⁺ cation and the SO₄²⁻ anion, the dynamics of the ethylenediamine ligands, and the interactions between the complex and solvent molecules. A key challenge in performing MD simulations of metal complexes is the development of an accurate force field that can correctly describe the metal-ligand interactions, as well as the interactions with the surrounding solvent. The parameters for the force field are often derived from quantum mechanical calculations.
The conformational flexibility of the five-membered chelate rings formed by the ethylenediamine ligands can also be investigated using MD simulations. These simulations can reveal the preferred conformations of the rings (λ or δ) and the dynamics of their interconversion in solution, which can be influenced by interactions with the solvent and the counter-ion.
Solvent Effects on Coordination Geometry
The coordination geometry of the tris(ethylenediamine)copper(II) cation is fundamentally dictated by the Jahn-Teller (JT) effect. scispace.com Density Functional Theory (DFT) calculations show that all diastereoisomers of [Cu(en)₃]²⁺ undergo a tetragonal elongation, lowering their symmetry from D₃ to C₂. researchgate.netresearchgate.net This distortion involves two long and four short copper-nitrogen (Cu-N) bonds. For example, a presentation on the topic indicates that the Jahn-Teller distortion leads to long axial Cu-N bonds of approximately 2.70 Å and short in-plane bonds of 2.07 Å. slideshare.net
While computational studies often model the isolated cation in the gas phase to understand its intrinsic properties, in the solid state and in solution, the environment plays a crucial role. In the crystal structure of tris(ethylenediamine)copper(II) sulfate, the sulfate anion is not directly coordinated to the copper center at room temperature. scispace.com Instead, it participates in a complex, disordered three-dimensional hydrogen-bond network with the N-H groups of the ethylenediamine ligands. scispace.com
At lower temperatures (below 190 K), the compound undergoes a reversible solid-solid phase transition. scispace.comscience.gov This transition involves a lowering of symmetry from trigonal (P31c) to triclinic, which allows for an ordering of the sulfate anion and results in two independent [Cu(en)₃]²⁺ cations in the asymmetric unit, each with a distinct, elongated octahedral geometry due to the Jahn-Teller effect. science.gov Solvents can also be incorporated into the crystal lattice; for instance, the use of ethanol (B145695) and dimethylformamide (DMF) in synthesis can lead to different crystalline phases and has been shown to influence the reduction of Cu²⁺. illinois.edu The specific impact of different solvents on the solution-phase geometry of [Cu(en)₃]²⁺ involves a complex interplay between the intrinsic JT distortion and solvation energies, which can be modeled using continuum solvent models in DFT calculations. nih.gov
Ligand Exchange and Conformational Fluxionality
The ethylenediamine ligands in the [Cu(en)₃]²⁺ complex form five-membered chelate rings that can adopt different puckered conformations, typically denoted λ and δ. This leads to the possibility of several diastereoisomers, such as Λ(λλλ), Λ(λλδ), Λ(λδδ), and Λ(δδδ) for one helical arrangement (Λ) of the ligands around the copper center.
DFT calculations have been employed to investigate the relative stabilities of these conformers. researchgate.netunifr.ch The energy differences between the isomers are subtle, but they define the conformational landscape of the complex. The Jahn-Teller effect is a dominant factor, and studies show that despite the energy differences between the isomers, the JT parameters remain almost equal, suggesting that the chelate ring conformation itself does not significantly alter the magnitude of the JT distortion. researchgate.netresearchgate.net
| Isomer Configuration | Relative Energy (kJ/mol) | Point Group |
|---|---|---|
| δδδ | 0.0 | D₃ |
| λδδ | 3.8 | C₂ |
| λλδ | 4.2 | C₂ |
| λλλ | 7.5 | D₃ |
This table presents theoretical energy differences between isomers in their high-symmetry reference geometry, adapted from DFT studies. The δδδ conformer is the most stable.
The process of distortion from the high-symmetry (D₃) structure to the lower-symmetry (C₂) minimum energy structure can be mapped using the Intrinsic Distortion Path (IDP) method. scispace.comudg.edu This analysis reveals that the distortion is not a simple elongation but a combination of several vibrational modes, including Cu-N stretching, N-Cu-N bending, and a breathing mode. unifr.ch
The significant strain introduced by the Jahn-Teller distortion makes the ideal octahedral coordination by three bidentate ethylenediamine ligands unfavorable. anucde.info This inherent strain is believed to be the reason why the stability constant for the addition of the third ethylenediamine ligand (K₃) is unusually low compared to the first two. anucde.info This instability contributes to the complex's reactivity, particularly its propensity for ligand exchange reactions where one or more ethylenediamine ligands are replaced.
Quantum Chemical Topology Analysis of Chemical Bonding
Electron Density Distribution Analysis
A full Quantum Chemical Topology (QCT) analysis, such as the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous method for analyzing the electron density distribution (ρ(r)) to characterize chemical bonding. While specific QTAIM studies focused solely on tris(ethylenediamine)copper(II) sulfate are not prominent in the literature, the principles of such an analysis are well-established for other copper complexes. researchgate.net A QTAIM analysis would involve locating the bond critical points (BCPs) in the electron density for the Cu-N bonds.
DFT studies on [Cu(en)₃]²⁺ provide foundational information about the electron distribution. The key feature is the Single Occupied Molecular Orbital (SOMO), which belongs to the e₉ representation in the D₃ point group of the undistorted complex. scispace.comunifr.ch This orbital degeneracy is the direct cause of the Jahn-Teller effect. The distortion to a C₂ symmetry splits the degenerate orbitals, and the electron density redistributes to favor the elongated geometry. The electron density is shared between the copper(II) center and the nitrogen donor atoms of the ligands, indicating covalent character in the Cu-N bonds.
Bonding Descriptors and Interaction Energies
A QTAIM analysis would yield specific bonding descriptors at the Cu-N BCPs. These include the value of the electron density itself (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total electronic energy density (H(r)). For typical metal-ligand coordinate bonds, one would expect to find low ρ(r) values and a positive Laplacian (∇²ρ(r) > 0), characteristic of closed-shell interactions (predominantly electrostatic). However, a negative value for the total energy density (H(r)) would indicate a degree of covalent character.
DFT studies on the Jahn-Teller effect in [Cu(en)₃]²⁺ provide quantitative interaction energies in the form of the Jahn-Teller stabilization energy (E_JT). scispace.comresearchgate.net This is the energy gained by the complex upon distorting from its hypothetical high-symmetry geometry to the true, lower-symmetry structure. This value directly quantifies the energetic consequence of the electronic interactions driving the bonding changes. Analysis of the Intrinsic Distortion Path (IDP) further breaks down the total stabilization energy into contributions from different vibrational modes. scispace.comunifr.ch For instance, in the λλλ-[Cu(en)₃]²⁺ isomer, Cu-N stretching modes contribute the most to the stabilization energy. unifr.ch
| Vibrational Mode | Contribution to Distortion (R_JT) | Contribution to Stabilization (E_JT) |
|---|---|---|
| Cu-N Stretching (two modes) | 58% | 57% |
| N-Cu-N Bending | 23% | 5% |
| Breathing Mode | 2% | 12% |
Predictive Modeling of Reactivity and Stability
Computational models are instrumental in predicting the stability and reactivity of coordination complexes. For tris(ethylenediamine)copper(II) sulfate, DFT calculations provide direct predictions of its stability through the quantification of the Jahn-Teller effect. The Jahn-Teller stabilization energy (E_JT) and the warping barrier (Δ), which is the energy barrier between equivalent distorted structures, are key predictive parameters.
| Isomer Configuration | E_JT (cm⁻¹) | Δ (cm⁻¹) | R_JT (Å) |
|---|---|---|---|
| δδδ | 2200 | 580 | 0.31 |
| λδδ | 2200 | 600 | 0.31 |
| λλδ | 2200 | 560 | 0.31 |
| λλλ | 2200 | 580 | 0.31 |
Data adapted from a DFT study on [Cu(en)₃]²⁺. researchgate.net The stabilization energy (E_JT), warping barrier (Δ), and distortion magnitude (R_JT) are predicted to be nearly identical for all isomers.
The calculated E_JT of ~2200 cm⁻¹ is in good agreement with experimental estimates of 2000 ± 200 cm⁻¹, validating the predictive power of the model. researchgate.net
Furthermore, theoretical protocols have been developed to predict thermodynamic stability constants (log β) for metal complexes in solution. nih.govnih.govacs.org These methods use a thermodynamic cycle that combines gas-phase DFT calculations of ligand-exchange reactions with a continuum solvent model to account for solvation energies. nih.gov While a specific log β value for [Cu(en)₃]²⁺ has not been reported using these latest methods, the established computational framework allows for its prediction with an accuracy that can rival experimental uncertainty. nih.govresearchgate.net This approach is particularly valuable for understanding the stepwise formation of complexes and explaining phenomena like the chelate effect and the anomalous instability of the tris-chelated copper(II) species. anucde.info
Absence of Specific Research Data for Compound CID 132318394 Limits Detailed Reactivity Analysis
A thorough review of available scientific literature reveals a significant lack of specific experimental data for the chemical compound identified as this compound. Consequently, a detailed analysis of its reactivity, including ligand exchange kinetics, redox chemistry, and degradation pathways, cannot be provided at this time.
The initial search for information on this compound did not yield any dedicated studies outlining its chemical behavior. General principles of chemical reactivity, such as the mechanisms of ligand substitution, the effects of solution conditions on stability, and common degradation processes, are well-established for a wide range of compounds. However, without specific experimental investigation into this compound, any discussion of its properties would be purely speculative and would not meet the required standards of scientific accuracy.
Further research is necessary to characterize the chemical profile of this compound. Such studies would need to include:
Ligand Exchange Studies: To determine the rates and mechanisms by which ligands attached to a central atom in a complex are replaced by other ligands. These investigations would clarify whether the compound follows associative or dissociative pathways.
Electrochemical Analysis: Techniques like cyclic voltammetry and chronoamperometry would be essential to understand its redox properties and electron transfer mechanisms.
Stability and Degradation Studies: Investigating the compound's hydrolytic stability and its degradation under various conditions (e.g., acidic, basic, oxidative) would be crucial to understanding its persistence and potential breakdown products in aqueous environments.
Without these fundamental experimental data, it is not possible to construct an accurate and informative article on the reactivity of this compound as requested.
Reactivity, Reaction Mechanisms, and Degradation Pathways
Photochemical Reactivity and Degradation Mechanisms
The photochemical behavior of Mebrofenin and its metal complexes is not well-documented in the scientific literature. General principles of photochemistry in metal complexes can offer a theoretical framework, but specific experimental data for Mebrofenin is lacking. One source notes the potential for "photolytic degradation" in similar compounds, but does not provide specific details for Mebrofenin. thieme-connect.com
Photoinduced ligand dissociation is a process where a metal complex, upon absorbing light, enters an excited state that leads to the cleavage of a metal-ligand bond. researchgate.netnih.gov This is a common reaction pathway for many transition metal complexes, particularly those of ruthenium and chromium, and is the basis for applications like photoactivated chemotherapy. nih.govmdpi.com The mechanism often involves excitation to a metal-to-ligand charge-transfer (MLCT) state, followed by population of a dissociative metal-centered (MC) or ligand-field (LF) state. rsc.orgrsc.org
There are no specific studies available that investigate the photoinduced ligand dissociation of Mebrofenin from its Tc-99m complex or other metal complexes. Therefore, the quantum yields, reaction mechanisms, and identity of photoproducts for Mebrofenin remain undetermined.
Photoredox catalysis involves a photocatalyst that, upon light absorption, can initiate single-electron transfer processes, creating radical intermediates. nih.gov This has become a powerful tool in modern organic synthesis. The excited state of a metal complex can act as either an oxidant or a reductant, depending on its electronic structure and the reaction environment.
As with photodissociation, there is no available research focused on the photoredox reactivity of Mebrofenin or its complexes. It is unknown whether the Tc-99m Mebrofenin complex or Mebrofenin itself can participate in photoredox reactions under relevant conditions.
Photoinduced Ligand Dissociation
Reactions with Other Chemical Species and Complex Formation
The most significant and well-characterized reaction of Mebrofenin is its complexation with technetium. A Safety Data Sheet for a Mebrofenin-containing kit notes that it is "Reactive with metals as chelating or complexing agent". bracco.com
The formation of the diagnostic agent Technetium Tc-99m Mebrofenin involves the reduction of Tc-99m, which is in the +7 oxidation state as pertechnetate (B1241340) (TcO₄⁻), to a lower oxidation state. pharmacylibrary.com This reduction is typically accomplished using a stannous salt, such as stannous fluoride (B91410) (SnF₂), as the reducing agent. pharmacylibrary.combracco.com The reduced technetium, likely Tc(III), is then chelated by two Mebrofenin ligands to form a stable, anionic hexacoordinate complex, [⁹⁹ᵐTc(Mebrofenin)₂]⁻. pharmacylibrary.com The complex is stable for several hours after preparation, allowing for clinical use. pharmacylibrary.comresearchgate.net
Beyond technetium, Mebrofenin's iminodiacetic acid structure suggests it can act as a chelating ligand for a variety of other metal ions, a property common to aminopolycarboxylic acids. cardiff.ac.ukchemguide.co.uk However, specific studies detailing the formation, stability, and structure of Mebrofenin complexes with other metals are not prevalent in the literature.
In a biological context, the Tc-99m Mebrofenin complex interacts with specific transport proteins. Its uptake into hepatocytes is mediated by organic anion-transporting polypeptides (OATPs), and its excretion into the bile is mediated by multidrug resistance-associated protein 2 (MRP2). nih.govmdpi.comnih.gov These interactions are crucial for its function as a hepatobiliary imaging agent. DrugBank also lists numerous potential interactions with other drugs, which primarily affect the biological transport and excretion of the Tc-99m Mebrofenin complex rather than inducing a direct chemical reaction with the Mebrofenin ligand itself. drugbank.com
| Reactant 1 | Reactant 2 | Conditions | Product | Reaction Type | Reference |
| Mebrofenin | TcO₄⁻ (from ⁹⁹ᵐTc generator) | Presence of Sn²⁺ reducing agent, aqueous solution, room temperature | [⁹⁹ᵐTc(Mebrofenin)₂]⁻ | Complexation / Chelation | pharmacylibrary.comresearchgate.net |
| Tc-99m Mebrofenin | OATP1B1/1B3 Transporters | In vivo | Transport into hepatocyte | Biological Interaction | nih.govmdpi.com |
| Tc-99m Mebrofenin | MRP2 Transporter | In vivo | Excretion into bile | Biological Interaction | nih.govmdpi.comnih.gov |
Table 3: Key Reactions and Interactions of Mebrofenin. This table summarizes the primary chemical complexation reaction of Mebrofenin with Technetium-99m and its significant biological interactions with transporter proteins.
Catalytic and Materials Science Applications of Tris Ethylenediamine Copper Ii Sulfate
Heterogeneous and Homogeneous Catalysis
The catalytic activity of copper complexes, including Tris(ethylenediamine)copper(II) sulfate (B86663), is well-documented in both homogeneous and heterogeneous systems. The ability of copper to readily cycle between its +1 and +2 oxidation states is fundamental to its catalytic prowess. openstax.org
Oxidation Reactions and Reaction Mechanisms
Copper(II) complexes are effective catalysts for a variety of oxidation reactions, including the oxidation of alcohols and the epoxidation of alkenes.
Alcohol Oxidation: The oxidation of alcohols to aldehydes and ketones is a crucial transformation in organic synthesis. Copper(II) complexes, often in conjunction with a co-catalyst like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), facilitate the aerobic oxidation of alcohols. mdpi.comcore.ac.ukmdpi.com The mechanism generally involves the formation of a copper(II)-alkoxide intermediate. In a proposed catalytic cycle, a Cu(I) species is oxidized to Cu(II) by molecular oxygen. This Cu(II) species then reacts with the alcohol to form a Cu(II)-alkoxide. Subsequent hydrogen atom abstraction by a radical species, such as TEMPO, or a Cu(II)-superoxo species, leads to the formation of the carbonyl product and regenerates the active catalyst. mdpi.comnih.govrsc.org
For instance, the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) can be efficiently catalyzed by copper complexes. The catalytic performance of various copper(II) complexes in this reaction is summarized in the table below.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity to Aldehyde (%) | Reference |
| [CuCl₂(H₂O)L] (L = 2,6-bis(5-tert-butyl-1H-pyrazol-3-yl)pyridine) | H₂O₂ | Acetonitrile | 70 | 98 | 96 (to benzoic acid) | mdpi.com |
| [Cu(4'-Cl-tpy)Cl₂] (tpy = terpyridine) | Air | Water | 70 | 74 | - | mdpi.com |
| Cu(II)/diimine/TEMPO/NaOH | O₂ | Water | - | High | High | mdpi.com |
Alkene Epoxidation: The epoxidation of alkenes is another important industrial process, and copper complexes have been investigated as catalysts for this transformation. amazonaws.com Copper(II) Schiff-base complexes, for example, have been shown to catalyze the epoxidation of styrene (B11656) using iodosylbenzene as the oxidant. scispace.com The catalytic activity is often linked to the Lewis acidity of the copper center. researchgate.net While direct catalysis by Tris(ethylenediamine)copper(II) sulfate for epoxidation is not extensively reported, related copper-ethylenediamine systems show activity. The proposed mechanisms often involve the formation of a high-valent copper-oxo species which then transfers an oxygen atom to the alkene. sciencemadness.org
Organic Transformations Facilitated by Copper(II) Complexes
C-C Coupling Reactions: Copper-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. acs.org While palladium catalysis has been dominant in this area, copper-based systems offer a more economical and environmentally friendly alternative. The Ullmann reaction, one of the earliest examples of copper-mediated C-C bond formation, involves the coupling of two aryl halides in the presence of copper. acs.org More modern copper-catalyzed systems, often employing ligands like ethylenediamine (B42938), can facilitate these couplings under milder conditions. acs.org For example, the combination of copper(I) iodide and ethylenediamine can promote the Sonogashira coupling of aryl iodides and bromides with terminal alkynes. acs.org A study on novel mixed complexes of copper(II) and ethylenediamine demonstrated their catalytic activity in the cross-coupling of 1-phenyl-5H-tetrazole-5-thiol with iodobenzene. researchgate.net
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. wiley-vch.deorganic-chemistry.org Although the active catalyst is Cu(I), it is often generated in situ from Cu(II) sources like copper(II) sulfate in the presence of a reducing agent such as sodium ascorbate. wiley-vch.debroadpharm.com The role of the ethylenediamine ligand in such systems can be to stabilize the copper catalyst and enhance its reactivity. The reaction is remarkably versatile and can be performed in a variety of solvents, including water. researchgate.netnih.gov
| Reaction Type | Catalyst System | Reactants | Product | Key Features | Reference |
| C-S Cross-Coupling | [Cu(en)₂(Hptt)]Br | 1-phenyl-5H-tetrazole-5-thiol, Iodobenzene | 1-phenyl-5-(phenylthio)-1H-tetrazole | Comparable activity to CuBr₂/en system | researchgate.net |
| Azide-Alkyne Cycloaddition | CuSO₄·5H₂O / Sodium Ascorbate | Terminal Alkyne, Azide | 1,4-disubstituted 1,2,3-triazole | High yield, regioselective, mild conditions | wiley-vch.deorganic-chemistry.orgbroadpharm.com |
Mechanistic Insights into Catalytic Cycles
The catalytic cycles of copper-mediated reactions are often complex and can involve multiple oxidation states of copper. In oxidation reactions, the cycle typically involves the oxidation of Cu(I) to Cu(II) by an oxidant, followed by the interaction of the Cu(II) species with the substrate. The subsequent steps can involve radical pathways or concerted mechanisms to yield the oxidized product and regenerate the active Cu(I) catalyst. nih.govresearchgate.net
In the case of CuAAC, the mechanism is believed to involve the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide, followed by cyclization and protonolysis to yield the triazole product and regenerate the Cu(I) catalyst. organic-chemistry.org The presence of ligands like ethylenediamine can influence the stability and reactivity of the copper intermediates in these cycles.
Advanced Materials Precursors and Synthesis
Tris(ethylenediamine)copper(II) sulfate also serves as a valuable precursor in the synthesis of various advanced materials.
Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing Tris(ethylenediamine)copper(II) Sulfate
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The synthesis of a two-dimensional coordination polymer has been reported from the reaction of benzene-1,2,3-tricarboxylate (B1233556) copper(II) trihydrate and ethylenediamine. scirp.org The resulting material features copper centers with different coordination geometries, including octahedral and pentacoordinated environments. scirp.org The thermal decomposition of such CPs can lead to the formation of nanostructured materials. While direct use of pre-formed Tris(ethylenediamine)copper(II) sulfate as a building block for MOFs is less common, the individual components (copper sulfate and ethylenediamine) are frequently used in the synthesis of these materials. For example, a pillared-layered coordination polymer of formula Co(H₂NCH₂CH₂NH₂)SO₄, which is isostructural to copper analogs, has been synthesized, highlighting the role of ethylenediamine as a pillar connecting metal sulfate sheets. researchgate.net
Nanomaterial Synthesis and Hybrid Materials Development
Tris(ethylenediamine)copper(II) sulfate can be utilized as a single-source precursor for the synthesis of copper-based nanomaterials. The thermal decomposition of this and related copper complexes can yield copper sulfide (B99878) (CuS) or copper/copper oxide nanoparticles, depending on the conditions. mdpi.comresearchgate.netacs.orgscielo.br For instance, copper(II) dithiocarbamate (B8719985) complexes have been used as single-source precursors to synthesize hexadecylamine-capped CuS nanoparticles with controlled size and shape. mdpi.comnih.gov The thermal decomposition of a copper(II) complex in the presence of a capping agent is a common strategy for producing monodisperse nanoparticles. researchgate.net
Furthermore, the components of Tris(ethylenediamine)copper(II) sulfate can be used to create hybrid materials. For example, silica-based hybrid materials with grafted triazole-pyrazole ligands have been synthesized and shown to be effective for the removal of metal ions like copper(II) from water. nih.gov
| Precursor | Synthesis Method | Resulting Nanomaterial | Size/Morphology | Reference |
| Copper(II) dithiocarbamate complexes | Thermolysis in hexadecylamine | CuS nanoparticles | 3-9.8 nm, spherical/rod-like | mdpi.comnih.gov |
| [Bis(salicylidiminato)copper(II)] | Thermal decomposition | Cu and Cu₂O nanoparticles | ~10 nm (Cu₂O) | researchgate.net |
| CuSO₄·5H₂O and NaOH | Co-precipitation | CuO nanorods | 73 nm length, 16 nm width | scielo.br |
| CuCl₂·2H₂O, CS₂, ethylenediamine | Wet chemical method | CuS nanorods | 60-100 nm length, 15 nm diameter | researchgate.net |
Thin Film Deposition and Surface Modification
Tris(ethylenediamine)copper(II) sulfate and related copper-ethylenediamine complexes serve as valuable precursors in the fabrication of thin films and for surface modification, primarily due to their solubility and thermal decomposition properties. The Successive Ionic Layer Adsorption and Reaction (SILAR) method, a technique that allows for controlled deposition of thin films, can utilize copper(II) sulfate complexed with ammonia (B1221849) to form cupric oxide (CuO) thin films. iosrjournals.org This method is advantageous because it does not require high-quality substrates and allows for easy control over the film's thickness and deposition rate. iosrjournals.org The optical properties of such films, including transmittance and reflectance, can be tuned by adjusting parameters like the pH during deposition. iosrjournals.org
In other applications, copper-ethylenediamine complexes have been used for direct copper electroplating in alkaline solutions. The mechanism of copper electrodeposition from a CuSO4-Ethylenediamine (En) solution is highly dependent on the pH value. researchgate.net Furthermore, glassy carbon electrodes have been modified with polyaniline (PANI) and ethylenediamine (EDA). This modification creates a surface with an affinity for copper ions, demonstrating the role of ethylenediamine complexes in surface functionalization for specific applications like ion sensing. researchgate.net The thermal behaviors of related nickel(II) ethylenediamine complexes have been studied as precursors for metal-organic chemical vapor deposition (MOCVD), a process used to create thin coatings. For instance, Ni(en)32 was found to produce a coating of Ni3C under vacuum conditions, highlighting the potential of such complexes in creating specific material layers. researchgate.net
Electrochemical Sensors and Biosensor Components
Copper(II) complexes containing ethylenediamine are integral to the development of electrochemical sensors, where they act as the recognition and transduction elements. Their electrochemical activity and ability to bind with various analytes form the basis of their sensing applications.
Design and Fabrication of Electrodes
The fabrication of sensor electrodes often involves modifying standard electrode materials, such as carbon paste or glassy carbon, with a copper-ethylenediamine complex. A common approach is to create a modified carbon paste electrode (CPE) by incorporating the copper complex. nih.gov For instance, sensors for nitrite (B80452) detection have been developed by modifying a CPE with copper(II) complexes formed with ethylenediamine-modified humic acids. nih.gov
Another strategy involves the preparation of a composite material. An ecofriendly reduced graphene oxide decorated with a copper(II) ethylenediamine complex, [Cu(en)2]2+, has been used to modify a glassy carbon electrode (GCE). researchgate.netresearchgate.net This composite enhances the electrocatalytic activity of the electrode. researchgate.net Similarly, polyaniline (PANI) has been electrochemically synthesized to modify a GCE, followed by further modification with ethylenediamine to create a surface selective for copper ions. researchgate.net The synthesis of these modified electrodes can also be achieved through direct electrosynthesis, which has been shown to be a high-yield and high-purity method for creating mixed-valence copper(I)-copper(II) complexes with ethylenediamine. mdpi.com
Detection Principles and Selectivity
The detection mechanism of these sensors is typically based on the electrochemical oxidation or reduction of the target analyte at the surface of the modified electrode. For example, in nitrite (NO2-) sensing, the mechanism involves the electrochemical oxidation of nitrite anions on the modified CPE. nih.gov The copper complex in the electrode material exhibits a significant electrocatalytic effect, enhancing the oxidation signal compared to an unmodified electrode. nih.gov The sensitivity and selectivity of the sensor are influenced by the specific nature of the complex. nih.gov
The selectivity of these sensors is a crucial aspect. Sensors based on copper-ethylenediamine complexes have demonstrated high selectivity for specific analytes. For instance, an electrode modified with a copper(II) tetraaza complex showed excellent selectivity for pork DNA compared to chicken and beef, with detection based on the interaction between the complex and the DNA. rsc.org The binding strength of the complex to the DNA is a key factor in this selectivity. rsc.org Similarly, sensors designed for detecting metal ions like Cu(II) rely on the specific complexation reaction between the ion and the immobilized receptor on the electrode surface. electrochemsci.orgresearchgate.net The principle of Hard and Soft Acids and Bases (HSAB) can explain the selective interactions, where the immobilized ligand acts as a base and interacts most strongly with specific metal ions. mdpi.com The performance of these sensors, including their linear response range and limit of detection (LOD), is determined through techniques like differential pulse voltammetry (DPV) and cyclic voltammetry (CV). nih.govresearchgate.net
| Sensor Application | Electrode Modification | Detection Principle | Analyte | Limit of Detection (LOD) |
| Nitrite Sensing | Copper(II)-ethylenediamine modified humic acid on Carbon Paste Electrode (CPE) | Electrocatalytic Oxidation | Nitrite (NO2-) | 1.46 µmol/L |
| Hydroquinone Sensing | Reduced Graphene Oxide/[Cu(en)2]2+ on Glassy Carbon Electrode (GCE) | Electrocatalytic Oxidation | Hydroquinone (HQ) | 0.025 µM |
| Porcine DNA Sensing | Copper(II) tetraaza complex on Electrode | Electrostatic Interaction | Pork DNA | Not Specified |
| Copper Ion (Cu2+) Sensing | Tetraaza/SBA15 | Optical Reflectance | Copper (II) | 1.02 × 10−7 M |
Optical and Magnetic Materials Development
The unique electronic and structural properties of Tris(ethylenediamine)copper(II) sulfate and related complexes make them suitable for the development of advanced optical and magnetic materials.
Synthesis of Luminescent Materials
Copper complexes, particularly those with ethylenediamine and other N- and P-donor ligands, are investigated for their luminescent properties. researchgate.net While many studies focus on copper(I) complexes for strong photoluminescence and triboluminescence, the principles can be extended. researchgate.net The synthesis of luminescent materials can involve hydrothermal methods. For example, carbon quantum dots (CQDs), which exhibit photoluminescence, have been prepared using ethylenediamine and citric acid. kashanu.ac.ir These CQDs can be integrated into nanocomposites with magnetic materials like copper ferrite (B1171679) (CuFe2O4) to create bifunctional materials with both magnetic and luminescent properties. kashanu.ac.ir The luminescence in such materials can be harnessed for sensor applications, where the presence of an analyte like Hg(II) ions can quench the photoluminescence. kashanu.ac.ir Furthermore, solvothermal synthesis using ethylenediamine has been employed to create sub-micron to micron-sized crystals of materials like CaS and SrS, which can be doped with ions like Eu2+ and Ce3+ to produce bright luminescence without requiring high-temperature annealing. nih.gov
Development of Magnetic Resonance Imaging (MRI) Contrast Agents (non-clinical aspects only, e.g., relaxivity theory)
Copper(II) complexes have been explored as potential MRI contrast agents, challenging the dominance of gadolinium-based agents. scispace.comradiologytoday.netpnas.org The principle behind their use lies in the paramagnetic nature of the Cu(II) ion, which can alter the relaxation times of water protons in a magnetic field, thereby enhancing image contrast. radiologytoday.net The efficiency of a contrast agent is measured by its relaxivity (r1 and r2), which describes how much the relaxation rates (1/T1 and 1/T2) are increased per unit concentration of the agent. pnas.org
Historically, Cu(II) complexes were considered to have poor relaxivity compared to gadolinium. scispace.compnas.org However, recent research has shown that by binding copper to specific ligands, such as a coiled protein scaffold, its relaxivity can be significantly enhanced, even reaching levels comparable or superior to some clinical Gd(III) agents. radiologytoday.netpnas.org The mechanism for this enhancement is an active area of investigation. radiologytoday.net
A key advantage of copper is the existence of a stable, diamagnetic Cu(I) state, which allows for the design of "smart" or "switchable" redox-sensitive contrast agents. scispace.comresearchgate.net The transition between the paramagnetic Cu(II) state ("on") and the diamagnetic Cu(I) state ("off") can be triggered by changes in the local redox environment. This redox-dependent switch provides a novel mechanism for a responsive contrast agent, even if its intrinsic relaxivity is lower than that of gadolinium. scispace.comresearchgate.net The relaxivity of a paramagnetic complex is influenced by several factors, including the number of coordinated water molecules (q) and the rotational correlation time (τR), which relates to the molecule's size and rigidity. nih.gov Designing probes where these parameters change upon interaction with a target can lead to a detectable change in MRI signal. nih.gov
| Parameter | Description | Relevance to Cu(II) MRI Agents |
| Relaxivity (r1, r2) | A measure of the efficiency of a contrast agent in enhancing the relaxation rates of water protons. | Cu(II) complexes traditionally have low relaxivity, but new ligand designs are improving this. scispace.comradiologytoday.net |
| Paramagnetism | Property of materials that are weakly attracted to a magnetic field, arising from unpaired electrons. | The Cu(II) ion is paramagnetic, which is the fundamental basis for its function as a T1 contrast agent. scispace.com |
| Redox Switching | The ability to switch between different oxidation states (e.g., paramagnetic Cu(II) and diamagnetic Cu(I)). | Enables the design of "smart" contrast agents that can be activated or deactivated by the biological redox environment. scispace.comresearchgate.net |
| Rotational Correlation Time (τR) | The average time it takes for a molecule to rotate by one radian. | Affects relaxivity; increasing molecular size and rigidity generally increases τR and r1. nih.gov |
| Hydration Number (q) | The number of water molecules directly coordinated to the paramagnetic metal center. | Directly influences relaxivity; changes in q can be used as a sensing mechanism. nih.gov |
Intermolecular Interactions and Supramolecular Assembly
Hydrogen Bonding Networks in Crystalline Structures and their Influence
Hydrogen bonds are primary drivers in the formation of crystalline solids from molecules containing hydrogen bond donors (like N-H groups) and acceptors (like C=O and pyridyl nitrogen). nih.govscielo.org.mx In the crystalline state, N-(3-aminophenyl)-N'-(pyridin-4-yl)isophthalamide is expected to form extensive hydrogen-bonding networks.
The table below outlines the potential hydrogen bond donors and acceptors in the molecule and their likely interactions.
| Donor/Acceptor Group | Type | Potential Interaction Partner | Resulting Motif |
| Amide N-H | Donor | Amide C=O | Chain/Sheet formation |
| Amide N-H | Donor | Pyridyl Nitrogen | Cross-linking between molecules |
| Amino N-H | Donor | Amide C=O | Inter-layer or inter-chain linking |
| Amino N-H | Donor | Pyridyl Nitrogen | Directional intermolecular connection |
| Pyridyl Nitrogen | Acceptor | Amide N-H / Amino N-H | Key node in the H-bond network |
| Amide C=O | Acceptor | Amide N-H / Amino N-H | Primary linkage point |
π-π Stacking and Cation-π Interactions in Self-Assembled Systems
Aromatic rings are central to the structure of N-(3-aminophenyl)-N'-(pyridin-4-yl)isophthalamide, making π-π stacking a significant contributor to its supramolecular assembly. rsc.org These interactions occur between the phenyl, isophthalamide, and pyridine (B92270) rings. The geometry of this stacking is typically offset or slipped, rather than a direct face-to-face arrangement, to balance attractive and repulsive forces. rsc.org
Cation-π interactions, a powerful non-covalent force, can occur between a cation and the electron-rich face of an aromatic ring. wikipedia.orgnih.gov In the context of N-(3-aminophenyl)-N'-(pyridin-4-yl)isophthalamide, protonation of the highly basic pyridyl nitrogen or the aminophenyl group under acidic conditions would generate a cation. This cation can then interact with the π-system of an adjacent molecule. Such interactions are known to play a vital role in protein structure and molecular recognition, and in synthetic systems, they can be used to direct the assembly of complex architectures. mdpi.comnih.gov
The strength of these interactions is influenced by substituents on the aromatic rings. Electron-donating groups enhance the π-electron density, strengthening the interaction, while electron-withdrawing groups have the opposite effect. nih.gov
Self-Assembly Processes and Directed Crystal Growth
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For N-(3-aminophenyl)-N'-(pyridin-4-yl)isophthalamide, the interplay of hydrogen bonding and π-π stacking dictates the formation of specific crystalline forms. nih.govuva.nl
Control over Morphology and Polymorphism
The conditions of crystallization, such as solvent, temperature, and concentration, can influence which non-covalent interactions dominate, leading to different crystal morphologies or even different polymorphic forms. nih.gov Polymorphs are crystals of the same compound that have different arrangements of molecules in the solid state. Each polymorph can exhibit distinct physical properties. By carefully controlling the crystallization process, it is possible to direct the assembly towards a desired polymorph with specific characteristics. rsc.org
Template-Assisted Assembly
Crystal growth can be directed by using a template, a process known as template-assisted self-assembly (TASA). rsc.orgicmab.es A patterned surface or a seed crystal can guide the orientation and growth of crystals of N-(3-aminophenyl)-N'-(pyridin-4-yl)isophthalamide. This technique allows for the fabrication of highly ordered micro- and nanostructures with controlled size and shape, which can be crucial for applications in materials science. rsc.orgrsc.org
Host-Guest Chemistry and Encapsulation Studies
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. wikipedia.org The cavities and clefts formed by the supramolecular assembly of N-(3-aminophenyl)-N'-(pyridin-4-yl)isophthalamide could potentially act as hosts for small guest molecules.
Interaction with Macrocyclic Ligands
While N-(3-aminophenyl)-N'-(pyridin-4-yl)isophthalamide is more likely to act as a building block for a host assembly, its functional groups could interact with well-known macrocyclic hosts like cucurbiturils or cyclodextrins. wikipedia.orgrsc.org For example, the aminophenyl group could be encapsulated within the hydrophobic cavity of a cucurbituril, a process driven by the hydrophobic effect and stabilized by interactions at the portals of the macrocycle. rsc.org Such studies provide insight into molecular recognition processes and can be used to modify the properties of the compound in solution. chemrxiv.org The encapsulation can be studied using techniques like NMR and FTIR spectroscopy to understand the dynamics and strength of the host-guest interaction. chemrxiv.org
Encapsulation within a host can also protect the guest molecule or alter its reactivity. nitschkegroup-cambridge.com For instance, encapsulating N-(3-aminophenyl)-N'-(pyridin-4-yl)isophthalamide could prevent its aggregation in solution or protect the amino group from reacting. nih.govnih.govresearchgate.net
Formation of Inclusion Compounds
No research findings were found regarding the formation of inclusion compounds involving CID 132318394.
Bioinorganic Chemistry and Interactions with Biological Systems Non Clinical Focus
Interaction with Model Biological Ligands in vitro (e.g., amino acids, peptides, nucleotides, carbohydrates)
The bipyridine framework and its carboxylic acid functional groups enable various non-covalent and coordinative interactions with fundamental biological building blocks. These interactions are often studied through metal complexes where H₂dcbpy serves as a primary or ancillary ligand.
Complexes incorporating H₂dcbpy have been shown to bind effectively to macromolecules like DNA and proteins. Ruthenium(II) complexes containing H₂dcbpy have been studied for their interaction with Calf Thymus DNA (CT-DNA). rsc.org While specific binding constants for H₂dcbpy complexes are not always reported, analogous ruthenium tris(bipyridyl) complexes show significant DNA binding. nih.gov For example, studies using ¹H NMR titration have estimated binding constants for related carboxylated bipyridine complexes to DNA. nih.gov
The interaction is not limited to nucleic acids. Research on protein surface mimetics has explored the use of ruthenium(II) tris(bipyridyl) scaffolds functionalized with carboxylic acids to target and bind to basic amino acid residues, such as lysine, on the surface of proteins like cytochrome c. whiterose.ac.uk Furthermore, the core structure is utilized in creating functional biomolecular conjugates. Platinum(II) complexes have been synthesized using H₂dcbpy as a linker to attach bioactive molecules like biotin, demonstrating its utility in forming specific stoichiometries with biological recognition motifs.
Table 1: Examples of In Vitro Binding Interactions Involving 2,2'-Bipyridine-4,4'-dicarboxylic Acid Scaffolds
| Complex/System | Biological Ligand/Target | Interaction Type/Context | Finding | Reference(s) |
|---|---|---|---|---|
| [RuCl₂(H₂dcbpy)(S-DMSO)₂] | Calf Thymus DNA (CT-DNA) | Groove Binding | Binds to DNA via non-intercalative groove binding. | rsc.org |
| Ruthenium(II) tris(bipyridyl) scaffolds with COOH groups | Cytochrome c (Protein) | Protein Surface Binding | Targets basic amino acid residues on the protein surface. | whiterose.ac.uk |
| Pt(II) complexes with H₂dcbpy linker | Biotin | Biomolecule Conjugation | Forms stable conjugates with bioactive molecules. | |
| Optically pure [Ru(bpy)₂(H₂dcbpy)]²⁺ | DNA | Groove/Surface Binding | Enantioselective interactions and cleavage observed. | nih.gov |
A variety of spectroscopic techniques are employed to characterize the binding between H₂dcbpy-containing complexes and biomolecules. The binding of ruthenium(II) complexes of H₂dcbpy to CT-DNA has been investigated using absorption titrations, fluorescence spectroscopy, and circular dichroism measurements, which together indicated a groove-binding mechanism. rsc.org
Proton NMR (¹H NMR) spectroscopy is a powerful tool for monitoring these interactions. Deshielding of the bipyridine proton signals upon coordination to a metal center, such as Ru(II), is a key indicator of complex formation. mdpi.com When such a complex interacts with DNA, further changes in the chemical shifts of these protons can be used to estimate binding constants. nih.gov Two-dimensional Transferred Nuclear Overhauser Effect Spectroscopy (TRNOESY) experiments have confirmed that ruthenium complexes with H₂dcbpy bind to DNA and undergo an intermediate-to-fast exchange between their bound and free states in solution. nih.gov
Infrared (IR) spectroscopy provides insight into the coordination mode of the ligand. The involvement of the bipyridine nitrogen atoms in metal coordination is confirmed by shifts in the C=N stretching frequencies. mdpi.com In many synthesized complexes, the strong absorption band of the carboxylic acid groups remains, indicating they are not directly involved in coordinating the primary metal ion, leaving them available for secondary interactions, such as hydrogen bonding with biomolecules. rsc.orgmdpi.com
Binding Affinity and Stoichiometry Studies
Enzyme Mimicry and Biomimetic Catalysis in vitro
The ability of H₂dcbpy to form stable complexes with redox-active metals makes it a valuable component in the design of synthetic molecules that mimic the function of natural enzymes, particularly oxidoreductases.
Complexes derived from bipyridine ligands demonstrate notable oxidase-like activity. Copper(II) complexes containing 2,2'-bipyridine (B1663995) and an amino acid, such as 1-aminocyclopropane carboxylic acid (ACC), have been shown to mimic the function of ACC oxidase. acs.org In the presence of hydrogen peroxide, these complexes catalyze the oxidation of the bound ACC, a reaction central to ethylene (B1197577) biosynthesis in plants. acs.orgresearchgate.net The oxidation proceeds via a proposed radical mechanism following the initial reduction of Cu(II) to Cu(I). researchgate.net
Furthermore, metal-organic frameworks (MOFs) prepared with bipyridine dicarboxylic acid isomers have been used to create nanozymes with high oxidase-mimicking activity. mdpi.com An Fe-N-C nanozyme derived from a MOF using 2,2′-bipyridine-5,5′ dicarboxylic acid can effectively catalyze the oxidation of O₂ to produce reactive oxygen species (ROS), a hallmark of many oxidase enzymes. mdpi.com In a different model system, a tris(2,2'-bipyridine-4,4'-dicarboxylic acid)ruthenium(II) complex was shown to catalyze the challenging four-electron oxidation of water to molecular oxygen under visible light, mimicking the function of the oxygen-evolving complex of photosystem II. chimia.ch
While direct reductase mimicry by H₂dcbpy complexes is less documented, the compound itself is a carboxylic acid. Natural Carboxylic Acid Reductase (CAR) enzymes catalyze the reduction of carboxylic acids to aldehydes. nih.gov Synthetic systems that could perform the reverse reaction or other reductions under mild, biological conditions are an area of ongoing research interest.
Beyond direct enzyme mimicry, H₂dcbpy and its complexes exhibit catalytic activity in various model reactions. Palladium(II) complexes with a 2,2'-bipyridyl core have been shown to be active homogeneous catalysts for the oxidation of sulfides. In a different application, coordination polymers constructed from H₂dcbpy and a mix of zinc and lanthanide ions display enhanced catalytic performance in the cycloaddition of CO₂ at ambient pressure, showcasing the ligand's role in creating effective catalytic sites.
Table 2: Examples of Biomimetic and In Vitro Catalytic Activity
| Catalyst System | Mimicked Enzyme / Reaction Type | Model Reaction | Key Finding | Reference(s) |
|---|---|---|---|---|
| Cu(II)-bipyridine-amino acid complexes | ACC Oxidase | Oxidation of 1-aminocyclopropane carboxylic acid (ACC) | The complex mimics the enzyme by oxidizing the bound amino acid substrate. | acs.orgresearchgate.net |
| Fe-N-C nanozyme (from bipyridine dicarboxylate isomer) | Oxidase | Oxidation of TMB substrate via O₂ activation | Nanozyme generates reactive oxygen species, mimicking oxidase function. | mdpi.com |
| [Ru(H₂dcbpy)₃]²⁺ | Oxygen-Evolving Complex (Oxidase) | Oxidation of water to O₂ | Accomplishes water oxidation even in the absence of a heterogeneous catalyst. | chimia.ch |
| Zn(II)/Ln(III) Coordination Polymers with H₂dcbpy | N/A (CO₂ utilization) | CO₂ Cycloaddition | The framework enhances catalytic performance for CO₂ conversion. |
Mimicking Oxidase and Reductase Enzymes
Chelation of Metal Ions in Biological Contexts (e.g., transport, storage, detoxification, not in vivo drug action)
The strong chelating ability of H₂dcbpy is fundamental to its potential role in systems that model biological metal ion transport, storage, and detoxification. Siderophores are small-molecule chelators produced by microorganisms to scavenge essential metal ions, like iron, from their environment. nih.gov The structural and coordination properties of H₂dcbpy make it an excellent scaffold for designing mimics of these natural systems.
Iron(II/III) complexes of bipyridine analogues have been explicitly explored as siderophore mimics. This suggests that H₂dcbpy complexes could function similarly, binding iron and potentially facilitating its transport across model membranes or interfering with microbial iron uptake. The related compound [2,2'-biquinoline]-4,4'-dicarboxylic acid, a more rigid analogue, is known to exhibit antimicrobial activity by interfering with bacterial metal ion transport mechanisms.
The interaction of bipyridine with siderophore systems has been observed directly. The simple chelator 2,2'-bipyridine was found to facilitate the reductive removal of iron from ferrioxamine B, a siderophore produced by Streptomyces pilosus. acs.org This action highlights how bipyridine-based ligands can modulate the redox state and bioavailability of iron chelated by natural biological molecules, a process relevant to both metal acquisition and detoxification. The ability to form stable, well-defined coordination complexes with various metal ions also makes H₂dcbpy a candidate for developing sensors for the detection of trace metal ions in biological fluids or environmental samples. finechemical.net
Table of Compound Names
| PubChem CID | Chemical Name/Synonym |
| 132318394 | 2,2'-Bipyridine-4,4'-dicarboxylic acid |
| 688094 | 4,4'-Dicarboxy-2,2'-bipyridine |
| N/A | H₂dcbpy |
| N/A | 2,2'-Biisonicotinic acid |
Role in Metalloprotein Folding and Stability (theoretical and in vitro studies)
Currently, there is a lack of specific theoretical or in vitro studies in the public domain that investigate the direct role of Trimethoprim 1-Oxide in the folding and stability of metalloproteins. Research on this particular metabolite has primarily focused on its synthesis, its detection as a metabolite of Trimethoprim, and its comparative antimicrobial efficacy. nih.govnih.gov While the parent compound, Trimethoprim, is known to chelate metal ions, and such interactions can be significant in biological systems, specific research detailing how the N-oxide derivative influences the complex processes of metalloprotein folding and stabilization has not been found. ekb.eg
Antimicrobial Properties Against Model Organisms
Trimethoprim 1-Oxide is recognized as one of the principal metabolites of Trimethoprim. rxlist.com However, its antimicrobial activity is significantly lower than that of the parent drug. The free, unmetabolized form of Trimethoprim is considered the therapeutically active agent. rxlist.comdrugs.com
Membrane Disruption and Cell Wall Interactions
The primary mechanism of action for Trimethoprim and its analogues is not through direct membrane disruption or interference with cell wall synthesis. researchgate.net Instead, their effect is metabolic, targeting the folic acid pathway. wikipedia.orgfda.gov While some antibiotics exert their effects by causing lipid peroxidation and membrane disruption, and resistance mechanisms in bacteria can involve alterations to cell wall permeability, these are not the established primary modes of action for Trimethoprim or its metabolites like the 1-oxide derivative. nih.govmdpi.com Studies on the interaction of Trimethoprim with model lipid membranes have shown that the drug's ability to permeate the membrane is dependent on pH and its protonation state, but this relates to its ability to reach its intracellular target rather than a direct disruptive effect on the membrane itself. asm.org There is no specific literature indicating that Trimethoprim 1-Oxide has a significant mechanism of action based on membrane disruption or cell wall interactions.
Inhibition of Microbial Enzyme Systems
The well-established antimicrobial action of Trimethoprim stems from its potent and selective inhibition of bacterial dihydrofolate reductase (DHFR). drugbank.comresearchgate.netpatsnap.com This enzyme is critical for the bacterial synthesis of tetrahydrofolic acid, a necessary precursor for the synthesis of nucleic acids and proteins. rxlist.comfda.gov By blocking DHFR, Trimethoprim effectively halts bacterial growth. wikipedia.org
Trimethoprim 1-Oxide, as a metabolite, is largely considered bacteriologically inactive compared to its parent compound. oncohemakey.com Its ability to inhibit DHFR is substantially weaker. Studies comparing the inhibitory capacity of Trimethoprim and its derivatives show that modifications to the core structure, including the formation of N-oxides, can significantly reduce the affinity for the bacterial DHFR enzyme. asm.org The high efficacy of Trimethoprim is due to its very strong binding to the bacterial enzyme, a property that is diminished in its metabolites. rxlist.comfda.gov
Environmental Chemistry and Sustainability Considerations
Environmental Fate and Transport in Aquatic and Terrestrial Systems
Sorption and Desorption Behavior in Soils
The fate of copper in soil is heavily influenced by sorption and desorption processes, which are controlled by soil properties like pH and organic matter content. agriculturejournals.cz Copper sorption generally increases with higher pH and greater organic matter content. agriculturejournals.cz Studies on various soil types show that copper is preferentially sorbed by the organic matter present in soil horizons. agriculturejournals.czresearchgate.net For instance, in acidic forest soils, copper sorption averaged 60%, while desorption remained relatively low at around 13% of the adsorbed amount. agriculturejournals.cz
The positively charged [Cu(en)₂]²⁺ complex can be adsorbed by negatively charged soil components such as clay minerals and humic substances. mass.gov Research on montmorillonite (B579905) clay demonstrated that modifying the clay with ethylenediamine (B42938) increased its adsorption capacity for copper by about 28%, attributed to the formation of the stable [Cu(EDA)₂]²⁺ complex in the clay's interlayer. cas.cz The strong binding is indicated by significant sorption-desorption hysteresis, which suggests that copper forms high-energy bonds with both organic matter and clay surfaces, reducing its immediate bioavailability. researchgate.net The Freundlich equation is often used to model the sorption of copper onto heterogeneous soil surfaces. agriculturejournals.cz
Table 1: Freundlich Isotherm Parameters for Copper Sorption in Different Soil Horizons This table is illustrative, based on typical findings where higher Kf values indicate stronger sorption capacity.
| Soil Horizon | Organic Matter (%) | pH | Freundlich Kf ((mg/kg)(L/mg)¹/ⁿ) | Freundlich n |
| Oa | 85.2 | 3.6 | 15.8 | 2.1 |
| Oe | 70.5 | 4.1 | 25.1 | 2.3 |
| Oi | 92.1 | 3.9 | 18.2 | 2.2 |
Source: Adapted from studies on heavy metal sorption in forest soils. agriculturejournals.cz
Mobility and Distribution in Water Bodies
In aquatic systems, Bis(ethylenediamine)copper(II) sulfate (B86663) is highly water-soluble, which suggests it is likely to be mobile. fishersci.comfishersci.ie The copper(II)-ethylenediamine complex is designed to keep the copper ion available in the water column for purposes such as controlling algae and aquatic vegetation. mass.govscirp.org These chelated copper complexes prevent the rapid precipitation of copper carbonates, especially in alkaline waters, thereby maintaining the concentration of dissolved copper. mass.gov
The ultimate fate of a significant portion of copper applied to aquatic systems is transfer to bottom sediments. scirp.org Over 90% of applied copper can be transferred to sediments within two days of application. scirp.org In the sediment, copper tends to bind into less bioavailable forms, which reduces risks to non-target organisms. scirp.org Molecular dynamics simulations have shown that the mobility of the copper-ethylenediamine complex in water is influenced by the exchange of water molecules in the copper ion's coordination shell. tandfonline.comtandfonline.com This exchange can make the entire complex more mobile compared to similar complexes with other metal ions like zinc. tandfonline.com
Remediation Strategies for Copper Contamination using Related Ligands
Ligands similar to ethylenediamine are actively researched for their role in remediating copper-contaminated environments. These chelating agents can enhance the mobility and uptake of copper, which is a key aspect of certain remediation technologies. frontiersin.org
Phytoremediation Potential
Phytoremediation is a strategy that uses plants to extract pollutants from soil. The effectiveness of this method for copper can be enhanced by using chelating agents, which increase the bioavailability of copper for plant uptake. nih.gov Ethylenediamine-based chelators like ethylenediaminedisuccinic acid (EDDS) have shown promise in this area. tandfonline.comtandfonline.com
Applying EDDS to copper-contaminated soil has been found to increase the amount of soluble copper, which in turn enhances its uptake by plants and its translocation from roots to shoots. tandfonline.comtandfonline.com For example, studies with Brassica juncea (Indian mustard) and Elsholtzia splendens showed that the application of EDDS significantly increased copper concentration in plant tissues. tandfonline.comtandfonline.com While highly effective, some powerful chelating agents like EDTA can cause phytotoxicity, leading to reduced plant biomass. tandfonline.com Therefore, biodegradable chelators like EDDS are considered more sustainable options. tandfonline.commdpi.com
Table 2: Effect of Chelating Agents on Copper Uptake in Phytoremediation
| Plant Species | Chelating Agent (300 mg/L) | Cu Concentration in Shoots (μg/g dry weight) | Biomass Effect |
| Brassica juncea | None | 90 | - |
| Brassica juncea | EDTA | 1230 | Toxicity symptoms, reduced biomass |
| Brassica juncea | EDDS | Increased translocation | Effective improvement |
| Lolium perenne | None | 220 | - |
| Lolium perenne | EDTA | 1360 | Toxicity symptoms, reduced biomass |
| Lolium perenne | EDDS | Increased translocation | Effective improvement |
Source: Data compiled from studies on amendments for enhancing copper phytoextraction. tandfonline.com
Adsorption and Filtration Technologies
Materials functionalized with ethylenediamine are being developed for adsorption and filtration systems to remove copper ions from contaminated water. researchgate.net Introducing amine functional groups from ethylenediamine onto substrates like cellulose (B213188) sponge or polystyrene resin creates a high affinity for copper ions. researchgate.netcnrs.fr
A novel chelating resin functionalized with ethylenediamine demonstrated a very high adsorption capacity for Cu(II) ions, reaching up to 237 mg/g at a pH of 6.0. cnrs.fr This technology shows high selectivity for copper over other metal ions. cnrs.fr Similarly, amine-functionalized cellulose sponges have been investigated for Cu(II) removal, with the adsorption process following pseudo-second-order kinetics, which is indicative of chemisorption. researchgate.net These materials can often be regenerated and reused multiple times, making them a potentially cost-effective solution for industrial wastewater treatment. researchgate.netcnrs.fr
Biodegradation and Bioremediation Potential of the Ethylenediamine Ligand
Since copper is an element, it does not biodegrade, but the organic ethylenediamine (en) ligand can be broken down by microorganisms. mass.gov The biodegradability of ethylenediamine itself has been studied, with results indicating that it can be degraded under certain conditions. nih.govresearchgate.net
The susceptibility of ethylenediamine derivatives to biodegradation depends on the type and number of their chemical substituents. researchgate.netdaneshyari.com Generally, increased substitution on the nitrogen atoms decreases the rate of biodegradation. daneshyari.com For instance, compounds with multiple tertiary amino groups like EDTA are highly resistant to degradation, whereas those with secondary amino groups are more susceptible. daneshyari.com
Studies using sewage inocula have shown that between 47% and 95% of ethylenediamine can be degraded over a period of two to three weeks. nih.gov However, ethylenediamine can be refractory in some wastewater. researchgate.net Pre-treatment methods, such as the sono-Fenton process, have been shown to significantly enhance its biodegradability. researchgate.net This process can increase the biodegradability ratio (BOD₅/COD) from nearly 0 to 0.7, transforming it into a compound that is readily treatable by conventional biological wastewater systems. researchgate.net The biodegradation process is influenced by environmental factors such as temperature, with studies indicating that 25°C is a more suitable temperature for its degradation in wastewater. researchgate.net
Life Cycle Assessment of Complex Synthesis and Application
A Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from the extraction of raw materials to its final disposal. pharmaffiliates.comnih.gov This "cradle-to-grave" approach provides a comprehensive view of a product's environmental footprint. nih.gov Key phases of an LCA include goal and scope definition, inventory analysis of all inputs and outputs, impact assessment across various environmental categories, and interpretation of the results. nih.gov
For any chemical compound, a meaningful LCA would require detailed knowledge of its synthesis pathway, including all raw materials, energy inputs, and waste streams. Furthermore, information on its application would be necessary to understand its use phase and end-of-life scenarios, such as recycling or degradation.
Without any available information on the synthesis or application of CID 132318394, a life cycle assessment cannot be performed.
Ecotoxicological Studies
Ecotoxicological studies are crucial for determining the potential adverse effects of a chemical on non-target organisms within an ecosystem. These studies often focus on a variety of organisms to assess the broader environmental risk.
Aquatic Invertebrates: Studies on aquatic invertebrates, such as Daphnia sp. (water fleas) or Chironomus sp. (midges), are standard for assessing acute and chronic toxicity in aquatic environments. parchem.com These organisms are key components of aquatic food webs, and impacts on their populations can have cascading effects.
No ecotoxicological data for this compound concerning its impact on aquatic invertebrates, plants, or any other non-target organisms could be located. Such studies are contingent on having access to the chemical compound for testing, and it appears no such research has been published.
Future Research Directions and Emerging Paradigms for Tris Ethylenediamine Copper Ii Sulfate
Integration with Artificial Intelligence and Machine Learning for Materials Discovery
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of materials, including coordination complexes like tris(ethylenediamine)copper(II) sulfate (B86663). mpie.deresearchgate.net These computational tools can accelerate the identification of new materials with desired properties by analyzing vast datasets and predicting outcomes, a process that is often faster and more efficient than traditional trial-and-error experimentation. e2enetworks.com
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The development of new and improved methods for synthesizing tris(ethylenediamine)copper(II) sulfate and related complexes is a key area of future research. A novel and direct synthetic route for creating hexacoordinated cupric complexes with bidentate N,N-donor ligands has already been established. researchgate.net This strategy has been successfully used to prepare mixed-ligand tris(chelates). researchgate.net
Future efforts will likely focus on enhancing the efficiency and selectivity of these synthetic pathways. This could involve exploring new precursors, solvents, and reaction conditions. For example, the use of thiourea (B124793) as both a ligand and a reducing agent has been shown to be effective in stabilizing copper(I) in the synthesis of tris(thiourea)copper(I) sulfate. slideshare.net Similar innovative approaches could be applied to the synthesis of tris(ethylenediamine)copper(II) sulfate to improve yield and purity.
Exploration of Advanced Spectroscopic Techniques for Dynamic Studies (e.g., ultrafast spectroscopy)
Advanced spectroscopic techniques are crucial for understanding the dynamic behavior and electronic properties of coordination complexes. Techniques like Fourier Transform Infrared (FTIR) and proton nuclear magnetic resonance (¹HNMR) spectroscopy have been used to characterize tris(ethylenediamine)copper(II) sulfate. tccollege.org The application of ultrafast spectroscopy could provide unprecedented insights into the excited-state dynamics and reaction mechanisms of this compound.
Furthermore, techniques like Auger Electron Spectroscopy, which analyzes the composition of solid surfaces, can provide detailed information about the elemental makeup and chemical environment of the complex. slideshare.net Combining various spectroscopic methods will offer a more complete picture of the structural and electronic properties of tris(ethylenediamine)copper(II) sulfate.
Expansion into Novel Catalytic Cycles and Reaction Architectures
Tris(ethylenediamine)copper(II) sulfate and similar copper complexes have shown potential as catalysts in various organic reactions. ijses.com Future research will likely explore their application in novel catalytic cycles and reaction architectures. Copper complexes are known to participate in aerobic oxidation reactions, where molecular oxygen acts as the terminal oxidant. nih.gov
Inspired by copper-containing enzymes like galactose oxidase, researchers are developing synthetic systems for the aerobic oxidation of alcohols. rsc.org The catalytic mechanism often involves the interplay between copper(I) and copper(II) oxidation states. rsc.org Understanding the mechanistic details of these catalytic cycles is crucial for designing more efficient and selective catalysts. For instance, in some copper-catalyzed oxidations, the rate-limiting step has been identified as the deprotonation of the substrate. nih.gov Future studies may focus on tuning the ligand environment around the copper center to optimize catalytic activity for a wider range of substrates and transformations.
Design of Next-Generation Supramolecular Architectures with Tailored Functionality
The ability of tris(ethylenediamine)copper(II) sulfate to form intricate supramolecular structures through non-covalent interactions, such as hydrogen bonding, opens up possibilities for designing advanced materials with tailored functionalities. nih.gov The crystal structure of tris(ethylenediamine)copper(II) sulfate reveals a three-dimensional hydrogen-bond network. researchgate.net
Researchers have successfully synthesized various copper(II) supramolecular architectures with diverse structural complexities, including one-, two-, and three-dimensional structures. mdpi.com These self-assembled structures can exhibit interesting magnetic and photophysical properties. By carefully selecting ligands and reaction conditions, it is possible to control the dimensionality and topology of the resulting supramolecular assemblies. acs.org Future work will focus on designing next-generation supramolecular architectures with specific functions, such as guest recognition, catalysis, and molecular sensing.
Multiscale Modeling and Simulation of Complex Behavior
Multiscale modeling and simulation are powerful tools for understanding the behavior of complex chemical systems across different length and time scales. researchgate.net These methods can be applied to study the structural, dynamic, and reactive properties of tris(ethylenediamine)copper(II) sulfate.
For instance, molecular dynamics simulations can provide insights into the conformational flexibility of the complex and its interactions with solvent molecules. researchgate.net Quantum mechanical calculations can be used to investigate the electronic structure and bonding in detail. By combining different modeling techniques, researchers can build a comprehensive understanding of the complex's behavior, from the atomic level to the macroscopic properties of the material. This knowledge can then be used to guide the design of new materials with improved performance. uu.nl
Sustainable Manufacturing and Circular Economy Principles in Coordination Chemistry
The principles of sustainable manufacturing and the circular economy are becoming increasingly important in the chemical industry. themedicon.comresearchgate.net This includes the development of greener synthetic methods, the use of renewable resources, and the recycling of materials. kupfer.dethechemicalengineer.com
Copper, as a key material, plays a significant role in the circular economy due to its high recyclability without loss of quality. kupfer.de Future research in coordination chemistry will likely focus on incorporating these principles into the synthesis and application of complexes like tris(ethylenediamine)copper(II) sulfate. This could involve designing catalysts that are more efficient and can be easily recovered and reused. Furthermore, exploring the use of biodegradable ligands and developing processes that minimize waste generation will be crucial for the sustainable production of these valuable compounds. mdpi.com The transition to a circular economy for materials like copper is essential for reducing resource depletion and environmental impact. thechemicalengineer.com
Q & A
Q. What advanced statistical methods are suitable for analyzing dose-response relationships of this compound?
- Employ nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. Use Bayesian hierarchical models to account for inter-experiment variability. Validate assumptions with residual analysis and bootstrapping .
Methodological Guidance
Q. How do I validate computational models predicting this compound’s pharmacokinetics?
- Compare model outputs with in vivo pharmacokinetic data (e.g., AUC, half-life). Perform sensitivity analysis to identify critical parameters (e.g., absorption rate constants). Use external validation cohorts to assess generalizability .
Q. What techniques mitigate bias in literature reviews on this compound?
Q. How can I prioritize research directions for this compound’s therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
